Dichloromethylbenzene
Description
Contextualizing Dichloromethylbenzene within Halogenated Aromatic Compounds
This compound belongs to the broad category of halogenated aromatic hydrocarbons. These compounds are characterized by a benzene (B151609) ring to which one or more halogen atoms are attached. Specifically, this compound isomers feature a benzene ring substituted with at least one chlorine atom and a dichloromethyl group (-CHCl₂). Their structure imparts a unique combination of aromatic stability and the reactivity of halogenated functionalities. solubilityofthings.com
The synthesis of these compounds often builds upon established methods for preparing chlorinated derivatives of toluene (B28343). The process can involve the direct chlorination of a methylated aromatic compound, where hydrogen atoms on the methyl group are replaced by chlorine atoms. libretexts.org This reaction can be controlled to produce (chloromethyl)benzene, (dichloromethyl)benzene, and (trichloromethyl)benzene sequentially. libretexts.org The chlorination can occur either on the side chain (the methyl group) under UV light or on the aromatic ring in the presence of a Lewis acid catalyst like iron(III) chloride or aluminum chloride. libretexts.orggoogle.com This dual reactivity allows for the synthesis of a wide array of specifically substituted halogenated aromatic compounds.
Significance in Organic Chemistry Research and Synthesis
The significance of this compound in organic chemistry is rooted in its versatility as a synthetic intermediate. solubilityofthings.com The dichloromethyl group is a key functional group that can be hydrolyzed to form the corresponding aldehyde, providing access to a different class of reactive intermediates. For instance, benzal chloride (C₆H₅CHCl₂), also known as (dichloromethyl)benzene, is a precursor to benzaldehyde (B42025). wikipedia.org This transformation is a critical step in the synthesis of various fine chemicals. wikipedia.org
Furthermore, the presence of both ring and side-chain chlorination offers multiple reaction sites. The chlorine atoms on the dichloromethyl group can undergo nucleophilic substitution reactions, while any chlorine substituent on the aromatic ring can participate in various coupling and substitution processes. This dual reactivity makes this compound derivatives valuable for constructing complex molecules. Research has demonstrated their utility as building blocks for pharmaceuticals, such as the antifungal agent clotrimazole (B1669251) and the anti-stroke medication ticlopidine, as well as for agrochemicals and specialty chemicals. Beyond direct application, these compounds serve as model systems for investigating the reactivity patterns of polychlorinated aromatics and for developing novel synthetic methodologies.
Overview of Current Research Landscape and Emerging Areas
The current research landscape for this compound and its derivatives is diverse. A significant area of investigation involves the development of new synthetic strategies. For example, researchers have explored efficient methods for synthesizing complex derivatives like 1,3,5-tribromo-2,4,6-tris(dichloromethyl)benzene as a precursor for other functionalized molecules. researchgate.net Studies also focus on using this compound derivatives in novel reactions, such as the TDAE (tetrakis(dimethylamino)ethylene) strategy for the synthesis of 2,3-diaryl N-tosylaziridines, which are of interest for their potential bioactivity. mdpi.com
Emerging applications are being explored in material science. The unique chemical properties of compounds like 1,4-bis(dichloromethyl)benzene (B1346832) have sparked interest in their potential use for creating new materials. smolecule.com Research is underway to use these compounds as precursors for conductive polymers, which have applications in organic electronics, and for the functionalization of surfaces to improve material properties. smolecule.comresearchgate.net Additionally, new chalcone (B49325) derivatives incorporating a dichlorobenzenesulfonamide moiety have been synthesized and are being investigated for their potential anticancer properties. mdpi.com The study of how these compounds interact with biological systems and their environmental fate also continues to be an active area of research. smolecule.comscielo.br
Interactive Data Tables
Table 1: Physicochemical Properties of Selected this compound Isomers and Derivatives
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Benzal chloride | (Dichloromethyl)benzene | 98-87-3 | C₇H₆Cl₂ | 161.03 | 205 |
| o-Chlorobenzal chloride | 1-Chloro-2-(dichloromethyl)benzene (B1361784) | 88-66-4 | C₇H₅Cl₃ | 195.47 | 227–229 |
| 2,4-Dichlorobenzal chloride | 2,4-Dichloro-1-(dichloromethyl)benzene (B85721) | 134-25-8 | C₇H₄Cl₄ | 229.92 | N/A |
| p-Xylylene dichloride | 1,4-Bis(dichloromethyl)benzene | 7398-82-5 | C₈H₆Cl₄ | 243.95 | N/A |
| Pentachlorobenzalchloride | 1,2,3,4,5-Pentachloro-6-(dichloromethyl)benzene | 2136-95-0 | C₇HCl₇ | 333.25 | N/A |
Data sourced from multiple references. wikipedia.orgsmolecule.comchemsrc.comcymitquimica.com
Table 2: Research Applications of this compound
| Application Area | Specific Use | Compound Example | Research Focus |
| Pharmaceutical Synthesis | Intermediate for antifungal agents | 1-Chloro-2-(dichloromethyl)benzene | Synthesis of Clotrimazole |
| Pharmaceutical Synthesis | Precursor for anti-stroke medication | 1-Chloro-2-(dichloromethyl)benzene | Synthesis of Ticlopidine |
| Fine Chemical Synthesis | Precursor to aldehydes | (Dichloromethyl)benzene | Hydrolysis to Benzaldehyde |
| Agrochemical Synthesis | Intermediate for agricultural chemicals | Tetrachloro-1,2-bis(dichloromethyl)benzene | Conversion to Tetrachlorophthalide |
| Methodology Development | Model system for reactivity studies | 1-Chloro-2-(dichloromethyl)benzene | Investigating selective halogenation/dehalogenation |
| Bioactive Compound Synthesis | Synthesis of heterocyclic compounds | Nitro(dichloromethyl)benzene derivatives | Synthesis of N-tosylaziridines |
| Material Science | Precursor for conductive polymers | 1,4-Bis(dichloromethyl)benzene | Development of novel electronic materials |
Information compiled from various research findings. google.commdpi.comsmolecule.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dichloromethylbenzene | |
|---|---|---|
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InChI |
InChI=1S/C7H6Cl2/c8-7(9)6-4-2-1-3-5-6/h1-5,7H | |
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InChI Key |
CAHQGWAXKLQREW-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC=C(C=C1)C(Cl)Cl | |
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Molecular Formula |
C7H6Cl2, Array | |
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DSSTOX Substance ID |
DTXSID6025014 | |
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Molecular Weight |
161.03 g/mol | |
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Physical Description |
Benzylidene chloride appears as a colorless oily liquid with a faint aromatic odor. Insoluble in water and denser than water. Strongly irritates skin and eyes. Used to manufacture dyes., Liquid, Very refractive liquid; fumes in air; pungent odor; [Merck Index] Colorless liquid; [MSDSonline], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |
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Boiling Point |
401 °F at 760 mmHg (EPA, 1998), 205 °C | |
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Flash Point |
198 °F (NTP, 1992), 93 °C, 93 °C c.c. | |
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Solubility |
less than 1 mg/mL at 63 °F (NTP, 1992), INSOL IN WATER, SOL IN DILUTE ALKALI, > 10% in ethanol, > 10% in ether, Soluble in most org solvents., Solubility in water: none | |
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Density |
1.26 (EPA, 1998) - Denser than water; will sink, 1.26, Relative density (water = 1): 1.26 | |
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Vapor Density |
5.6 (technical grade) (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
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Vapor Pressure |
1 mmHg at 95.72 °F (EPA, 1998), 0.47 [mmHg], 1 MM HG AT 35.4 °C, Vapor pressure, kPa at 35.4 °C: 0.13 | |
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Impurities |
Benzyl chloride, benzaldehyde, benzoic acid, and benzotrichloride are impurities. | |
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Color/Form |
COLORLESS OILY LIQUID | |
CAS No. |
98-87-3, 29797-40-8 | |
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| Record name | BENZAL CHLORIDE | |
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| Record name | BENZAL CHLORIDE | |
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Melting Point |
2.48 °F (EPA, 1998), -16.4 °C, -17 °C | |
| Record name | BENZYLIDENE CHLORIDE | |
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Synthetic Methodologies for Dichloromethylbenzene and Its Derivatives
Radical Chlorination Approaches for Methyl Group Functionalization
The functionalization of the methyl group of toluene (B28343) via radical chlorination is a classic example of a free-radical substitution reaction. libretexts.org This process involves the replacement of hydrogen atoms on the methyl group with chlorine atoms. The reaction is typically initiated by ultraviolet (UV) light or heat, which provides the necessary energy to generate highly reactive chlorine radicals. vaia.commasterorganicchemistry.com
Elucidation of Radical Reaction Mechanisms
The radical chlorination of toluene proceeds through a chain reaction mechanism, which is characterized by three distinct phases: initiation, propagation, and termination. vaia.comaakash.ac.in
The initiation phase is the first step in the radical chain reaction. It involves the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•). This bond breaking requires an input of energy, which is typically supplied by UV light or heat. masterorganicchemistry.com The relatively weak Cl-Cl bond makes it susceptible to cleavage under these conditions. aakash.ac.in
Initiation Step: Cl₂ + energy (UV light or heat) → 2Cl•
The generation of these chlorine radicals is the critical event that starts the chain reaction. chemguide.co.uk
Once chlorine radicals are formed, the propagation phase begins. This phase consists of a series of self-sustaining reactions where a radical reacts with a molecule to form a new radical, which then continues the chain. chemguide.co.uk
In the first propagation step, a chlorine radical abstracts a hydrogen atom from the methyl group of toluene. This abstraction is favored at the benzylic position due to the resonance stabilization of the resulting benzyl (B1604629) radical. vaia.com The stability of the benzyl radical is a key factor driving the reaction towards side-chain chlorination rather than substitution on the aromatic ring. vaia.comjove.com
Propagation Step 1: C₆H₅CH₃ + Cl• → C₆H₅CH₂• + HCl
The newly formed benzyl radical is highly reactive and proceeds to react with another molecule of chlorine in the second propagation step. This step regenerates a chlorine radical, which can then participate in another cycle of the propagation phase, thus continuing the chain reaction. vaia.comstackexchange.com
Propagation Step 2: C₆H₅CH₂• + Cl₂ → C₆H₅CH₂Cl + Cl•
This sequence of reactions leads to the formation of (chloromethyl)benzene, also known as benzyl chloride. However, the reaction does not necessarily stop at monosubstitution. libretexts.org The benzyl chloride formed can undergo further chlorination to yield dichloromethylbenzene and subsequently trichloromethylbenzene. libretexts.orgchemguide.co.uk The formation of this compound occurs through a similar propagation sequence:
Further Propagation:
C₆H₅CH₂Cl + Cl• → C₆H₅CHCl• + HCl
C₆H₅CHCl• + Cl₂ → C₆H₅CHCl₂ + Cl•
The chain reaction does not continue indefinitely. The termination phase occurs when two radicals combine to form a stable, non-radical product. vaia.comchemguide.co.uk These reactions remove radicals from the system, thereby slowing down and eventually stopping the chain reaction. cecri.res.in
Possible Termination Steps:
2Cl• → Cl₂
C₆H₅CH₂• + Cl• → C₆H₅CH₂Cl
2C₆H₅CH₂• → C₆H₅CH₂CH₂C₆H₅
Propagation Chain Reactions and Product Formation
Optimization of Reaction Conditions for Dichlorination Selectivity
Achieving high selectivity for this compound over mono- and trichlorinated products is a key challenge in the industrial synthesis. The product distribution is highly dependent on the reaction conditions. wikipedia.org
Several factors can be optimized to favor the formation of this compound:
Molar Ratio of Reactants: The ratio of chlorine to toluene is a critical parameter. Using a higher molar ratio of chlorine will favor the formation of more highly chlorinated products. To selectively produce this compound, a carefully controlled stoichiometry is required. Industrial processes often limit the conversion of toluene to achieve higher selectivity for the desired product and then recycle the unreacted toluene and monochlorinated product. wustl.edu
Temperature: The reaction temperature affects the rate of reaction and the selectivity. Higher temperatures can lead to increased rates of reaction but may also promote undesired side reactions or further chlorination. For example, in the preparation of 1-chloro-2-(dichloromethyl)benzene (B1361784) from o-chlorotoluene, the temperature is gradually raised from 130°C to 160-170°C. prepchem.com
Initiator/Light Intensity: In photochemical reactions, the intensity of the UV light affects the concentration of chlorine radicals. A higher light intensity leads to a higher concentration of radicals, which can increase the reaction rate but may also lead to a less selective reaction.
Catalyst: While radical chlorination is typically non-catalyzed, certain substances can influence the reaction. For example, phosphorus trichloride (B1173362) (PCl₃) is sometimes used as a catalyst. echemi.comprepchem.com It is crucial to avoid iron, as it catalyzes electrophilic substitution on the aromatic ring. prepchem.com
Solvent: The choice of solvent can also play a role. Chlorinated solvents like dichloromethane, chloroform (B151607), and carbon tetrachloride have been shown to favor side-chain chlorination. rsc.orgresearchgate.net
A study on the preparation of 2,4-dichloro-1-(dichloromethyl)benzene (B85721) from 2,4-dichlorotoluene (B165549) reported a product distribution of 85.18% of the desired dichlorinated product, with 0.62% of the monochlorinated and 13.8% of the trichlorinated products, highlighting the ability to optimize for the dichloro derivative. echemi.com
The following table summarizes the effect of reaction conditions on the chlorination of toluene:
| Parameter | Effect on Dichlorination Selectivity |
| Chlorine to Toluene Ratio | Increasing the ratio generally favors higher chlorinated products. Precise control is needed. |
| Temperature | Higher temperatures increase reaction rate but can decrease selectivity. Optimal range is crucial. |
| Light Intensity | Higher intensity increases the rate but may reduce selectivity. |
| Catalyst | Lewis acids (e.g., FeCl₃) promote ring chlorination and must be avoided for side-chain selectivity. |
| Solvent | Chlorinated solvents can favor side-chain chlorination. |
Targeted Functional Group Transformations to this compound Moieties
The creation of the dichloromethyl group on a benzene (B151609) ring can be achieved through several distinct synthetic pathways, starting from various functionalized precursors. These methods involve direct transformation of aldehydes, chlorination of methyl groups, or conversion from ketone derivatives.
Chlorination Reactions of Benzaldehyde (B42025) Derivatives
A primary method for synthesizing this compound moieties involves the direct chlorination of benzaldehyde derivatives. This transformation typically utilizes thionyl chloride (SOCl₂) as the chlorinating agent. The reaction converts the aldehyde functional group into a geminal dichloride.
One common procedure involves dissolving the benzaldehyde derivative in thionyl chloride, often with the addition of a catalytic amount of dimethylformamide (DMF). mdpi.com The reaction mixture is then heated, for instance, to 80 °C for a couple of hours, to drive the conversion. mdpi.com Following the reaction, the excess thionyl chloride is removed, typically under vacuum, and the desired this compound product is isolated and purified. mdpi.com
An alternative set of conditions involves the slow addition of the benzaldehyde derivative (e.g., 2-chlorobenzaldehyde) to a mixture of thionyl chloride and catalytic DMF at a low temperature, such as 0 °C. The mixture is then stirred at room temperature for an extended period, for example, 24 hours, to ensure complete reaction. Purification is often achieved through vacuum distillation.
Table 1: Synthesis of this compound Derivatives from Benzaldehydes
| Precursor | Reagents | Conditions | Duration | Reference |
| Benzaldehyde derivative | Thionyl chloride (SOCl₂), Dimethylformamide (DMF) | 80 °C | 2 hours | mdpi.com |
| 2-Chlorobenzaldehyde (B119727) | Thionyl chloride (SOCl₂), Dimethylformamide (DMF) | 0 °C to Room Temperature | 24 hours |
Reductive Chlorination Sequences for Benzyl Substituents
The conversion of benzyl substituents, specifically methyl groups on a benzene ring, into dichloromethyl groups is a fundamental industrial and laboratory process. This is typically achieved through free-radical side-chain chlorination rather than a "reductive chlorination" sequence. The process involves the sequential substitution of hydrogen atoms on the methyl group with chlorine atoms.
This reaction is commonly initiated by ultraviolet (UV) light or other radical initiators. For instance, the direct chlorination of 2-chlorotoluene (B165313) can be performed to produce 1-chloro-2-(dichloromethyl)benzene. prepchem.com In a typical setup, chlorine gas is passed through heated o-chlorotoluene (e.g., 130°C, rising to 160-170°C) in the presence of an initiator like phosphorus trichloride and under bright sunlight or a mercury lamp. prepchem.com It is crucial to use an iron-free starting material, as iron can catalyze the competing chlorination of the benzene ring. prepchem.com The progress of the reaction is monitored by the weight gain of the reaction mixture until the desired degree of chlorination is achieved. prepchem.com Precise control of reaction conditions is essential to maximize the yield of the dichlorinated product while minimizing the formation of the monochlorinated (benzyl chloride) and trichlorinated (benzotrichloride) byproducts. mdpi.com
Conversion from Benzophenone (B1666685) Precursors
This compound derivatives can also be synthesized from benzophenone precursors. A patented method details the conversion of o-chlorobenzophenone into 1-chloro-2-(dichloromethyl)benzene using phosphorus pentachloride (PCl₅) as the chlorinating agent.
The procedure involves dissolving o-chlorobenzophenone in a solvent like dichloroethane at a moderately elevated temperature (55–65 °C). Solid phosphorus pentachloride is then added slowly. Subsequently, the mixture is heated to reflux (approximately 87 °C) and maintained for about 12 hours to complete the conversion of the ketone group to the dichloromethylene group. The workup process involves cooling the mixture and then carefully hydrolyzing it in an ice/water mixture to quench excess reagents and isolate the product.
Advanced Synthetic Strategies and Catalyst Systems in this compound Synthesis
Modern synthetic chemistry employs sophisticated catalytic systems to improve the efficiency, selectivity, and environmental footprint of this compound synthesis. These include the strategic use of Lewis acids and the application of novel media like ionic liquids.
Role of Lewis Acid Catalysis in Chlorination Reactions
Lewis acid catalysts, such as ferric chloride (FeCl₃), aluminum chloride (AlCl₃), and antimony chloride, play a pivotal role in the synthesis of chlorinated toluenes, which are key precursors to dichloromethylbenzenes. google.com These catalysts are primarily used to promote electrophilic aromatic substitution, directing chlorine atoms onto the benzene ring (nuclear chlorination). google.comresearchgate.net For example, the chlorination of toluene in the presence of a Lewis acid yields a mixture of o-chlorotoluene and p-chlorotoluene. google.com
The selectivity of this nuclear chlorination can be significantly enhanced by using a co-catalyst system. For instance, combining a Lewis acid with phenoxthine derivatives can selectively increase the yield of the commercially important p-chlorotoluene isomer. google.comosti.gov Similarly, thianthrene (B1682798) compounds have been used as co-catalysts with Lewis acids to improve the para-directing effect. google.com The reaction temperature is also a critical parameter; lower temperatures (e.g., 0°C to 40°C) often favor higher selectivity for the para-isomer. google.com
While Lewis acids are essential for creating the chlorinated toluene feedstock, they are generally avoided during the subsequent side-chain chlorination to form the dichloromethyl group, as they tend to promote further, unwanted ring chlorination. prepchem.com
Application of Ionic Liquid Catalysis for Enhanced Selectivity
Ionic liquids (ILs) have emerged as promising catalysts and solvents for chlorination reactions, offering potential for enhanced selectivity and catalyst recyclability. researchgate.net In the chlorination of toluene, the composition of the ionic liquid, particularly its Lewis acidity, can be tuned to direct the reaction towards either nuclear or side-chain chlorination.
Research has shown that ionic liquids with high Lewis acid strength, such as those based on aluminum chloride (e.g., [BMIM]Cl–2AlCl₃), exhibit high catalytic activity for the selective chlorination of the aromatic ring to produce chlorotoluenes. researchgate.net Conversely, when ionic liquids with weaker Lewis acid strength, like those containing zinc chloride (e.g., [BMIM]Cl-2ZnCl₂), are used, the formation of side-chain chlorinated products like benzyl chloride increases, indicating a shift towards a radical pathway. researchgate.net
Table 2: Catalytic Activity of Ionic Liquids in Toluene Chlorination
| Ionic Liquid Catalyst | Toluene Conversion | o-Chlorotoluene Selectivity | p-Chlorotoluene Selectivity | Benzyl Chloride Selectivity | Reference |
| [BMIM]Cl-2ZnCl₂ | 99.7% | 65.4% | 26.0% | 0.4% | researchgate.net |
| [BMIM]Cl–2FeCl₃ | High Activity | Favors Dichlorotoluenes | Favors Dichlorotoluenes | - | researchgate.net |
| [BMIM]Cl–2AlCl₃ | High Activity | Favors Dichlorotoluenes | Favors Dichlorotoluenes | - | researchgate.net |
Note: Data reflects general activities and selectivities as described in the source. [BMIM] = 1-butyl-3-methylimidazolium.
The use of ionic liquids as catalysts demonstrates a sophisticated strategy for controlling the outcome of chlorination reactions, potentially leading to more efficient and selective syntheses of this compound and its precursors. researchgate.net The ability to recycle the ionic liquid catalyst also aligns with the principles of green chemistry. researchgate.net
Diversity-Oriented Synthesis Approaches for this compound Derivatives
Diversity-oriented synthesis (DOS) is a strategy that enables the efficient generation of structurally diverse small molecules from simple starting materials. cam.ac.ukmdpi.com This approach is particularly valuable in chemical biology and drug discovery for creating libraries of compounds with varied molecular frameworks and functionalities. mdpi.com this compound derivatives serve as versatile precursors in DOS due to the reactivity of the dichloromethyl group, which can be transformed into various other functional groups.
A notable example involves the use of nitro(dichloromethyl)benzene derivatives in the synthesis of 2,3-diaryl N-tosylaziridines. nih.govdntb.gov.ua Aziridines are important structural motifs found in numerous biologically active natural products. nih.gov In this approach, ortho- or para-nitro(dichloromethyl)benzene is reacted with various N-tosylimines in the presence of tetrakis(dimethylamino)ethylene (B1198057) (TDAE). TDAE is an organic reducing agent that facilitates the generation of a carbanion from the dichloromethyl group under mild conditions. nih.gov
The reaction of 1-(dichloromethyl)-4-nitrobenzene (B8810743) with a range of aromatic N-tosylimines proceeds at low temperatures to yield the corresponding aziridines as a mixture of cis/trans isomers in good yields (70-81%). nih.gov Interestingly, when ortho-nitro derivatives are used, only the trans-aziridines are formed. dntb.gov.ua This strategy demonstrates how a single this compound precursor can be combined with a diverse set of reactants (N-tosylimines) to rapidly generate a library of complex heterocyclic compounds, fulfilling the core principles of diversity-oriented synthesis. mdpi.comnih.gov
Table 1: Diversity-Oriented Synthesis of Aziridines from Nitro(dichloromethyl)benzene
| This compound Precursor | Reactant | Key Reagent | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| 1-(Dichloromethyl)-4-nitrobenzene | Aromatic N-tosylimines | TDAE | Mixture of cis/trans-aziridines | 70-81% | nih.gov |
| ortho-Nitro(dichloromethyl)benzene | Aromatic N-tosylimines | TDAE | trans-aziridines only | Not specified | dntb.gov.ua |
Synthesis of Poly-Dichloromethylated Benzene Derivatives
The synthesis of benzene rings bearing multiple dichloromethyl groups presents unique challenges due to the potential for complex product mixtures and the need for controlled reaction conditions. Methodologies have been developed for the synthesis of bis-, tris-, and other polychlorinated this compound structures, which are valuable intermediates in materials science and organic synthesis.
Synthetic Routes to Bis(dichloromethyl)benzene Isomers
The three isomers of bis(dichloromethyl)benzene—ortho (1,2-), meta (1,3-), and para (1,4-)—are typically synthesized via the chlorination of the corresponding xylene isomers. The choice of reaction conditions, including catalyst and solvent, is crucial for achieving high yield and purity.
1,2-Bis(dichloromethyl)benzene: This ortho-isomer can be synthesized through the chlorination of o-xylene. chemicalbook.com It is a colorless, oily liquid used as a chemical intermediate for producing dyes, pigments, and pharmaceuticals. lookchem.com
1,3-Bis(dichloromethyl)benzene: The meta-isomer is commonly prepared by the direct chlorination of m-xylene. chemicalbook.comsmolecule.com The reaction can be performed using chlorine gas under irradiation in a solvent like tetrafluorohexane, with ionic liquids also being used as catalysts to improve selectivity. chemicalbook.comsmolecule.com It serves as a versatile building block for pharmaceuticals and cross-linked polymers. smolecule.comsolubilityofthings.com
1,4-Bis(dichloromethyl)benzene (B1346832): Industrial production of the para-isomer often involves the chlorination of p-xylene (B151628) with chlorine gas. smolecule.com Recent advancements include solvent-free methods and the use of ionic liquid catalysts under LED light irradiation, which offer high conversion rates and product purity. smolecule.comgoogle.com This symmetrical compound is a key intermediate for high-performance polymers and other specialty chemicals. smolecule.comsolubilityofthings.com
Table 2: Comparison of Synthetic Routes to Bis(dichloromethyl)benzene Isomers
| Isomer | Common Precursor | Synthetic Method | Key Conditions/Catalysts | Reference |
|---|---|---|---|---|
| 1,2-Bis(dichloromethyl)benzene | o-Xylene | Chlorination | Not specified | chemicalbook.com |
| 1,3-Bis(dichloromethyl)benzene | m-Xylene | Direct Chlorination | Chlorine gas, irradiation, tetrafluorohexane, ionic liquid catalyst | chemicalbook.comsmolecule.com |
| 1,4-Bis(dichloromethyl)benzene | p-Xylene | Direct Chlorination | Chlorine gas, solvent-free, ionic liquid catalyst, LED irradiation | smolecule.comgoogle.com |
Methodologies for Tris(dichloromethyl)benzene Derivatives
The introduction of three dichloromethyl groups onto a benzene ring requires more specialized synthetic strategies. A key example is the synthesis of 1,3,5-tribromo-2,4,6-tris(dichloromethyl)benzene, an important precursor for polyfunctional aromatic compounds. znaturforsch.com
This synthesis is achieved in two steps starting from 1,3,5-tribromobenzene. znaturforsch.comresearchgate.net The process involves a reaction that installs the three dichloromethyl groups onto the tribrominated ring. The resulting intermediate, 1,3,5-tribromo-2,4,6-tris(dichloromethyl)benzene, is a crystalline solid. znaturforsch.com Structural studies have shown that this molecule exhibits hindered rotation of the exocyclic C-C bonds due to short intramolecular distances between the bromine and chlorine atoms. znaturforsch.comresearchgate.net
Synthesis of other Polychlorinated this compound Structures
The synthesis of benzene derivatives containing both dichloromethyl groups and chloro-substituents on the aromatic ring has been achieved through various chlorination strategies. These compounds are often key intermediates for dyes, herbicides, and star-shaped conjugated oligomers. acs.orguni-mainz.de
1,4-Bis(dichloromethyl)-2,5-dichlorobenzene: A novel and controllable technique for the ton-scale production of this compound has been developed. acs.org The method involves the chlorination of 1,4-dichloro-2,5-dimethylbenzene. By slowly adding AIBN (azobisisobutyronitrile) as a free-radical initiator under mild conditions, the reaction selectivity is well-controlled, affording the desired product in a 73% yield. acs.orgresearchgate.net
1,3,5-Trichloro-2,4,6-tris(dichloromethyl)benzene: This highly chlorinated compound is synthesized from 1,3,5-trichlorobenzene. uni-mainz.deiucr.org The reaction is carried out in a steel bomb using chloroform as a solvent and aluminum chloride as a catalyst. The product is isolated by column chromatography as colorless crystals. uni-mainz.deiucr.org The molecular structure of this compound is disordered in the solid state, with two conformations of nearly C3h symmetry coexisting. iucr.orgiucr.org
Table 3: Synthesis of Polychlorinated this compound Structures
| Compound | Precursor | Key Reagents/Conditions | Yield | Reference |
|---|---|---|---|---|
| 1,4-Bis(dichloromethyl)-2,5-dichlorobenzene | 1,4-Dichloro-2,5-dimethylbenzene | AIBN (slow addition), mild conditions | 73% | acs.orgresearchgate.net |
| 1,3,5-Trichloro-2,4,6-tris(dichloromethyl)benzene | 1,3,5-Trichlorobenzene | AlCl₃, Chloroform, steel bomb | 31.6% | uni-mainz.deiucr.org |
| Compound Name |
|---|
| 1,2-Bis(dichloromethyl)benzene |
| 1,3,5-Trichloro-2,4,6-tris(dichloromethyl)benzene |
| 1,3,5-Tris(chloromethyl)-2-methylbenzene |
| 1,3-Bis(dichloromethyl)benzene |
| 1,3,5-Tribromo-2,4,6-tris(dichloromethyl)benzene |
| 1,4-Bis(dichloromethyl)-2,5-dichlorobenzene |
| 1,4-Bis(dichloromethyl)benzene |
| 1-(Dichloromethyl)-4-nitrobenzene |
| 2,3-Diaryl N-tosylaziridines |
| 2,6-Dichlorobenzal chloride |
| 1-chloro-2-(dichloromethyl)benzene |
| Aziridines |
| Nitro(dichloromethyl)benzene |
| o-Xylene |
| m-Xylene |
| p-Xylene |
| 1,3,5-Tribromobenzene |
| 1,4-Dichloro-2,5-dimethylbenzene |
| 1,3,5-Trichlorobenzene |
| Chloroform |
| Aluminum chloride |
| Azobisisobutyronitrile (AIBN) |
| Tetrakis(dimethylamino)ethylene (TDAE) |
Reaction Mechanisms and Reactivity Studies of Dichloromethylbenzene
Nucleophilic Substitution Pathways Involving the Dichloromethyl Group
The presence of two chlorine atoms on the benzylic carbon makes the dichloromethyl group a key site for nucleophilic substitution reactions. These transformations are fundamental to the synthetic utility of dichloromethylbenzene, providing access to a variety of functional groups.
The reaction of this compound with oxygen-containing nucleophiles, particularly water, is one of its most significant industrial applications, primarily for the production of benzaldehyde (B42025). chemistry4students.com This transformation is a hydrolysis reaction where the two chlorine atoms are replaced by hydroxyl groups.
The hydrolysis can be carried out under either acidic or alkaline conditions. egyankosh.ac.in The reaction proceeds via the formation of an unstable geminal diol (a dihydroxy-substituted carbon), which rapidly loses a molecule of water to form the more stable carbonyl group of benzaldehyde.
Reaction Pathway: C₆H₅CHCl₂ + 2H₂O → [C₆H₅CH(OH)₂] + 2HCl [C₆H₅CH(OH)₂] → C₆H₅CHO + H₂O
In laboratory and industrial preparations, this hydrolysis is often facilitated by heating in the presence of an acid catalyst, such as sulfuric acid, or in an alkaline medium with aqueous sodium carbonate. prepchem.com For instance, stirring this compound with concentrated sulfuric acid, followed by pouring the mixture onto ice, is a documented method for producing 2-chlorobenzaldehyde (B119727) from 1-chloro-2-(dichloromethyl)benzene (B1361784). prepchem.com The reaction kinetics can be influenced by factors such as acid concentration and temperature. Studies on related hydrolysis reactions, such as those of aromatic sulphonyl chlorides, show that the mechanism can be complex, but they generally proceed via an S_N2-like pathway. jcsp.org.pkrsc.orgresearchgate.net
Reactions with alcohols (ROH) as nucleophiles can also occur, leading to the formation of acetals after the initial substitution, though this is less common than hydrolysis. smolecule.comwizeprep.com
| Nucleophile | Reagents/Conditions | Major Product | Reference |
| Water (H₂O) | Aqueous acid (e.g., H₂SO₄), heat | Benzaldehyde | egyankosh.ac.inprepchem.com |
| Water (H₂O) | Aqueous alkali (e.g., Na₂CO₃) | Benzaldehyde | egyankosh.ac.in |
This compound also reacts with nitrogen-containing nucleophiles, such as ammonia (B1221849) and primary amines, to yield various nitrogen-containing compounds. chemguide.co.uklibretexts.org These reactions follow a nucleophilic substitution mechanism where the nitrogen atom, with its lone pair of electrons, acts as the nucleophile, displacing the chloride ions. chemguide.co.uk
Reaction with a primary amine (R-NH₂), for instance, can lead to the formation of an imine after initial substitution and subsequent elimination. The reaction with ammonia can be used to synthesize benzylamine (B48309) derivatives. For example, 1-chloro-2-(dichloromethyl)benzene can be converted to 2-chlorobenzylamine (B130927) through substitution. The reactivity of the dichloromethyl group allows for the formation of C-N bonds, which is a crucial step in the synthesis of many pharmaceuticals and agrochemicals. cymitquimica.com
In more complex systems, the dichloromethyl group has been utilized in reactions with N-tosylimines, promoted by tetrakis(dimethylamino)ethylene (B1198057) (TDAE), to synthesize aziridine (B145994) derivatives. researchgate.net
| Nucleophile | Product Type | Example Product from Substituted Precursor | Reference |
| Ammonia (NH₃) | Amine | 2-Chlorobenzylamine | |
| Primary Amines (RNH₂) | Imine | N-Substituted imines | libretexts.org |
| N-Tosylimines | Aziridine | 2,3-Diaryl N-tosylaziridines | researchgate.net |
Stereoelectronic effects are crucial in determining the reactivity of the dichloromethyl group toward nucleophiles. numberanalytics.com These effects arise from the specific spatial arrangement of orbitals and influence the reaction pathway and rate. imperial.ac.uk The two chlorine atoms are strongly electronegative, creating a significant partial positive charge on the benzylic carbon, making it highly electrophilic and susceptible to nucleophilic attack. chemguide.co.uk
However, the reactivity is not as straightforward as a simple S_N2 reaction at a primary alkyl halide. The presence of two chlorine atoms and the adjacent benzene (B151609) ring introduces unique stereoelectronic considerations. The transition state of the substitution is influenced by the ability of the surrounding groups to stabilize charge. The lowest unoccupied molecular orbital (LUMO) of the C-Cl bond is the target for the nucleophile's highest occupied molecular orbital (HOMO). The energy and shape of this LUMO are affected by interactions with adjacent orbitals. stackexchange.com
Studies of Reactions with Nitrogen-Containing Nucleophiles
Electrophilic Aromatic Substitution Dynamics of this compound
The dichloromethyl group significantly influences the reactivity of the attached benzene ring towards electrophilic attack. Its electronic properties determine both the rate of reaction (activation/deactivation) and the position of substitution (regioselectivity).
Substituents on a benzene ring are classified as either activating or deactivating based on their ability to donate or withdraw electron density from the ring. Electron-donating groups activate the ring, making it more nucleophilic and reactive towards electrophiles. Conversely, electron-withdrawing groups deactivate the ring, making it less reactive than benzene itself. vaia.comsavemyexams.com
The dichloromethyl group (-CHCl₂) is an electron-withdrawing group. This is due to the strong inductive effect (-I effect) of the two electronegative chlorine atoms, which pull electron density away from the benzene ring through the sigma bond framework. pressbooks.pubquora.com As a result, this compound is deactivated towards electrophilic aromatic substitution, meaning it reacts more slowly than benzene or toluene (B28343). vaia.com
The deactivating strength of the -CHCl₂ group can be placed in context with related substituents. Its deactivating effect is stronger than that of a chloromethyl group (-CH₂Cl) but weaker than that of a trichloromethyl group (-CCl₃). stackexchange.com The reactivity order is generally observed as: Toluene (-CH₃) > Chloromethylbenzene (-CH₂Cl) > this compound (-CHCl₂) > Trichloromethylbenzene (-CCl₃) quora.comstackexchange.com
| Substituent Group | Electronic Effect | Ring Reactivity | Reference |
| -CH₃ (Toluene) | Electron-donating (Inductive & Hyperconjugation) | Activating | savemyexams.comstackexchange.com |
| -CH₂Cl | Weakly electron-withdrawing | Deactivating | quora.com |
| -CHCl₂ | Electron-withdrawing (Inductive) | Deactivating | pressbooks.pubquora.com |
| -CCl₃ | Strongly electron-withdrawing (Inductive) | Strongly Deactivating | stackexchange.com |
The dichloromethyl group, as a deactivating substituent, primarily directs incoming electrophiles to the meta position on the aromatic ring. quora.com This directing effect can be explained by examining the stability of the carbocation intermediates (arenium ions or sigma complexes) formed during the reaction.
When an electrophile attacks at the ortho, para, or meta position, a positively charged intermediate is formed.
Ortho and Para Attack: For attack at the ortho or para positions, one of the resonance structures of the intermediate places the positive charge on the carbon atom directly bonded to the electron-withdrawing -CHCl₂ group. This is a highly destabilized arrangement, as the electron-withdrawing group intensifies the positive charge.
Therefore, the transition state leading to the meta product is lower in energy, and the meta-substituted product is formed preferentially. organicchemistrytutor.com For example, the nitration of benzaldehyde, which contains a similarly deactivating group (-CHO), yields primarily the meta-nitrobenzaldehyde. While some sources may suggest ortho/para direction for chlorinated methyl groups, the strong inductive withdrawal of the dichloromethyl group favors meta substitution. stackexchange.com
Mechanistic Insights into Benzenonium Ion Intermediates
Electrophilic aromatic substitution (EAS) reactions are fundamental to the chemistry of benzene and its derivatives. A widely accepted general mechanism for these reactions involves a two-step process. msu.edulibretexts.orglibretexts.org In the initial, rate-determining step, an electrophile attacks the π-electron system of the benzene ring, leading to the formation of a resonance-stabilized carbocation known as a benzenonium ion or arenium ion. msu.edulibretexts.orglibretexts.org This intermediate is not aromatic but is conjugated. libretexts.org In the subsequent fast step, a proton is eliminated from the benzenonium ion, restoring the aromaticity of the ring and yielding the substituted product. msu.edulibretexts.orglibretexts.org
The stability of the benzenonium ion is a key factor in determining the rate and regioselectivity of the reaction. The positive charge in the benzenonium ion is delocalized across the ortho and para positions relative to where the electrophile has added. msu.edu Consequently, substituents on the benzene ring that can stabilize this positive charge will direct incoming electrophiles to the ortho and para positions. While the benzenonium ion is a carbocation, it is stabilized by resonance and therefore not typically prone to rearrangement, unlike other carbocation intermediates in reactions like SN1 and E1. msu.edulibretexts.org The strong energetic driving force to reform the aromatic ring favors proton loss over other potential reaction pathways of the carbocation. msu.edulibretexts.org
Recent research has provided more nuanced insights into the classic SEAr mechanism. Some studies suggest that for certain reactions, such as the chlorination of anisole (B1667542) in nonpolar solvents without a Lewis acid catalyst, the reaction may proceed through a concerted single transition state without the formation of a distinct benzenonium ion intermediate. nih.gov However, in many standard electrophilic substitution reactions, the benzenonium ion remains a central and well-established intermediate. msu.edulibretexts.orglibretexts.org
Oxidation and Reduction Transformations of this compound
The dichloromethyl group of this compound can be oxidized to a carboxylic acid group. While the benzene ring itself is generally resistant to strong oxidizing agents like potassium permanganate (B83412) (KMnO4), the presence of an alkyl side chain dramatically alters the molecule's reactivity towards oxidation. libretexts.orglibretexts.org The side chain, in this case, the dichloromethyl group, is oxidized to a carboxyl group (–COOH). libretexts.orglibretexts.org
The mechanism for the side-chain oxidation of alkylbenzenes is complex but is understood to proceed through the formation of benzylic radical intermediates. libretexts.orglibretexts.orgyoutube.com The reaction is initiated by the abstraction of a hydrogen atom from the benzylic position (the carbon atom attached to the aromatic ring). libretexts.orglibretexts.org This is a critical step, and the reaction only proceeds if there is at least one hydrogen atom at this position. youtube.commasterorganicchemistry.com The resulting benzylic radical is particularly stable due to the delocalization of the unpaired electron into the π-system of the aromatic ring. youtube.com This initial radical formation is followed by multiple oxidative steps to yield the corresponding benzoic acid. youtube.com
Common oxidizing agents for this transformation include potassium permanganate and chromic acid. youtube.com When using potassium permanganate, the reaction is often followed by an acidic workup to protonate the carboxylate salt that is initially formed. youtube.com
Table 1: Oxidation of this compound to Dichlorobenzoic Acid
| Reactant | Oxidizing Agent | Product |
| This compound | Potassium Permanganate (KMnO4) | Dichlorobenzoic Acid |
| This compound | Chromic Acid (H2CrO4) | Dichlorobenzoic Acid |
This table is for illustrative purposes and assumes the appropriate isomeric form of this compound to yield a corresponding dichlorobenzoic acid.
Reductive dechlorination is a process where chlorine atoms on a molecule are replaced by hydrogen atoms. tpsgc-pwgsc.gc.ca This transformation can be achieved through various chemical and biological methods. In the context of chlorinated aromatic compounds, this process is significant for both synthetic applications and environmental remediation. dtic.mil
Microbially mediated reductive dechlorination is a notable pathway where anaerobic microorganisms use chlorinated compounds as electron acceptors in their metabolic processes, a process also known as dehalorespiration. tpsgc-pwgsc.gc.cafrtr.govtaylorandfrancis.com This biological process involves the sequential removal of chlorine atoms. taylorandfrancis.com The mechanism often involves the generation of hydrogen, which acts as the electron donor, through the fermentation of an organic substrate. tpsgc-pwgsc.gc.ca
Another mechanism is cometabolic reductive dechlorination, where the degradation of the chlorinated compound is facilitated by an enzyme or cofactor that is produced during the metabolism of another substrate. tpsgc-pwgsc.gc.ca In this case, the dechlorination is incidental and does not directly benefit the microorganism. tpsgc-pwgsc.gc.ca
Abiotic reductive dechlorination can also occur, where the degradation is a chemical reaction not directly mediated by microbes. frtr.gov For instance, reactive compounds like metal sulfides, which can be produced by microbial activity, can chemically reduce chlorinated solvents. frtr.gov
Exploration of Oxidative Pathways to Carboxylic Acid Derivatives
Radical Reactions and Their Synthetic Utility in this compound Chemistry
Radical reactions, particularly those involving the side chain of alkylbenzenes, are of significant synthetic importance. The formation of this compound itself can be achieved through the free-radical chlorination of methylbenzene (toluene). chemguide.co.ukdocbrown.info This reaction is typically initiated by ultraviolet (UV) light, which causes the homolytic cleavage of chlorine molecules (Cl2) into highly reactive chlorine radicals (Cl•). chemguide.co.uklumenlearning.comlibretexts.org
These chlorine radicals can then abstract a hydrogen atom from the methyl group of toluene, forming a stable benzylic radical and hydrogen chloride (HCl). libretexts.orgchemguide.co.uk This benzylic radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. libretexts.org The benzylic radical then reacts with another molecule of Cl2 to form (chloromethyl)benzene and a new chlorine radical, which continues the chain reaction. chemguide.co.uk Further substitution can occur as chlorine radicals react with (chloromethyl)benzene to form a (chloromethyl)phenyl radical, which then reacts with Cl2 to yield this compound. chemguide.co.uk
Table 2: Key Radical Intermediates in the Chlorination of Toluene
| Precursor | Radical Intermediate | Product of Subsequent Reaction |
| Toluene (Methylbenzene) | Benzyl (B1604629) Radical | (Chloromethyl)benzene |
| (Chloromethyl)benzene | (Chloromethyl)phenyl Radical | (Dichloromethyl)benzene |
Radical reactions proceed via a chain reaction mechanism, which consists of three distinct phases: initiation, propagation, and termination. lumenlearning.comlibretexts.orgsavemyexams.comnumberanalytics.com
Initiation: This is the initial step where reactive radical species are generated, often through the input of energy such as heat or UV light. lumenlearning.comlibretexts.org In the case of the chlorination of toluene, this is the homolytic cleavage of Cl2 into two chlorine radicals. docbrown.infolumenlearning.com
Propagation: This is the "chain" part of the reaction, where a radical reacts with a stable molecule to form a new radical, which can then continue the reaction sequence. lumenlearning.comlibretexts.orgnumberanalytics.com For the formation of this compound, the propagation steps involve the reaction of a chlorine radical with (chloromethyl)benzene to form a (chloromethyl)phenyl radical, which then reacts with a chlorine molecule to produce this compound and regenerate a chlorine radical. chemguide.co.uk This newly formed chlorine radical can then participate in further reactions, propagating the chain. chemguide.co.uk
Termination: The chain reaction is concluded when two radical species react with each other to form a stable, non-radical molecule. lumenlearning.comlibretexts.org This is a rare event due to the low concentration of radicals. lumenlearning.comlibretexts.org Possible termination steps in the chlorination of toluene include the combination of two chlorine radicals to form Cl2, the combination of a (chloromethyl)phenyl radical with a chlorine radical to form this compound, or the combination of two (chloromethyl)phenyl radicals. docbrown.info
Characterization of Radical Intermediates in Functionalization Reactions
Stereochemical Aspects of this compound Reactions
The stereochemistry of this compound and its derivatives is a critical aspect that influences their reactivity and the structure of reaction products. The arrangement of atoms in three-dimensional space, particularly concerning the bulky dichloromethyl group, can lead to restricted rotation and can dictate the stereochemical outcome of reactions.
Conformational Analysis and Hindered Rotation in this compound Derivatives
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org In derivatives of this compound, particularly those with multiple bulky substituents, the rotation around the single bond connecting the dichloromethyl group to the benzene ring can be significantly restricted. This phenomenon, known as hindered rotation, arises from steric interactions, where bulky groups are forced into close proximity, increasing the potential energy of certain conformations. libretexts.org
A notable example is seen in studies of heavily substituted this compound derivatives. Research on 1,3,5-tribromo-2,4,6-tris(dichloromethyl)benzene has shown that steric crowding leads to significant hindered rotation of the exocyclic carbon-carbon bonds. researchgate.net In the solid state, this molecule adopts a C3h symmetric structure. However, when dissolved in chloroform (B151607) (CDCl3) at room temperature, it exists as a mixture of two distinct isomeric conformers: one with C3h symmetry and another with Cs symmetry, in a ratio of approximately 1:1.15. researchgate.net This is direct evidence of a substantial energy barrier to rotation that allows for the isolation or observation of individual rotamers (rotational isomers).
The cause of this hindered rotation is the severe steric strain between the bromine atoms and the chlorine atoms of the adjacent dichloromethyl groups. X-ray crystal structure analysis reveals that the intramolecular distances between these atoms are considerably shorter than the sum of their van der Waals radii, indicating strong repulsive interactions. researchgate.net
Table 1: Conformational Isomers of 1,3,5-tribromo-2,4,6-tris(dichloromethyl)benzene in Solution Data sourced from studies on its existence in CDCl3 solution at room temperature. researchgate.net
| Isomer | Symmetry | Population Ratio |
| 3a | C3h | 1 |
| 3b | Cs | 1.15 |
Table 2: Selected Intramolecular Distances in 1,3,5-tribromo-2,4,6-tris(dichloromethyl)benzene (Molecule A from Crystal Structure) These distances, being shorter than the sum of van der Waals radii (Br ≈ 1.85 Å, Cl ≈ 1.75 Å; Sum ≈ 3.60 Å), highlight the steric strain causing hindered rotation. researchgate.net
| Atom Pair | Distance (Å) |
| Br-1···Cl-3 | 3.308 |
| Br-1···Cl-4 | 3.317 |
| Br-2···Cl-5 | 3.342 |
| Br-2···Cl-6 | 3.306 |
| Br-3···Cl-1 | 3.296 |
| Br-3···Cl-2 | 3.346 |
Further research into the static and dynamic stereochemistry of related compounds, such as chloropentakis(dichloromethyl)benzene, corroborates these findings, illustrating that polysubstitution with dichloromethyl groups creates molecules with complex and stable conformational isomers due to restricted bond rotation. grafiati.comacs.org The energy barrier for such rotations is highly dependent on the size of the substituents. mdpi.com
Influence on Reaction Stereoselectivity
Stereoselectivity is the property of a chemical reaction that results in the preferential formation of one stereoisomer over another. wikipedia.org This is distinct from stereospecificity, where the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.com The conformational rigidity and electronic properties of this compound derivatives can significantly influence the stereoselectivity of their reactions.
The dichloromethyl group (-CHCl₂) is moderately electron-withdrawing, which affects the electronic properties of the benzene ring and any reactive intermediates formed during a reaction. This electronic influence can be compared to that of other powerful electron-withdrawing groups like trifluoromethyl (-CF₃). Studies have shown that such groups can enhance the electrophilic character of adjacent reaction sites and lead to greater positive charge delocalization in intermediates. nih.gov This charge delocalization can stabilize a specific conformation of a reactive intermediate, which in turn dictates the stereochemical outcome of the reaction. nih.gov
For a this compound derivative that exhibits hindered rotation, the stable ground-state conformation can control the stereochemical course of a reaction. The bulky nature of the dichloromethyl group and other substituents can sterically block one face of the molecule, forcing an incoming reagent to attack from the less hindered side. This leads to a diastereoselective reaction, where one diastereomer is formed in preference to another because the transition states leading to the different products have different energies. saskoer.ca
In reactions involving the dichloromethyl group itself, such as nucleophilic substitutions of the chlorine atoms, the established stereochemistry of the starting material can influence the approach of the nucleophile. dalalinstitute.com The conformation of the molecule will determine the steric environment around the reactive carbon center, potentially favoring a specific trajectory for the incoming nucleophile and leading to a stereoselective outcome. While the dichloromethyl group directs electrophilic aromatic substitution primarily to the para position (an example of regioselectivity), the stereochemical environment created by this group and any others on the ring would play a crucial role in reactions that create new stereocenters.
Advanced Applications of Dichloromethylbenzene in Organic Synthesis and Materials Science Research
Role as a Key Intermediate in Complex Molecule Synthesis
Dichloromethylbenzene and its isomers serve as crucial starting materials or intermediates in the synthesis of more complex molecules with significant applications in pharmaceuticals, agriculture, and the fine chemicals industry. The reactivity of the dichloromethyl group allows for its conversion into other functional groups, such as aldehydes and carboxylic acids, or for its participation in various coupling reactions.
Utilization in the Synthesis of Pharmaceutical Intermediates.benchchem.comsynhet.comvandemark.com
The structural framework of this compound is a key component in the synthesis of various pharmaceutical intermediates. High-purity chemical intermediates are fundamental to the pharmaceutical industry for the development of effective and safe medications. vandemark.com The dichloromethyl group can be chemically modified to introduce specific functionalities required for biological activity. For instance, certain chlorinated aromatic compounds are used to investigate interactions with biological systems.
One notable application is in the synthesis of antifungal agents. The specific substitution pattern on the benzene (B151609) ring, combined with the reactivity of the dichloromethyl group, enables selective chemical modifications to produce biologically active molecules.
| Pharmaceutical Intermediate Application | Significance of this compound |
| Antifungal Agents | Serves as a crucial building block for creating the necessary molecular architecture for antifungal activity. |
| Ticlopidine Precursor | Utilized as a precursor in the synthesis of ticlopidine, an antiplatelet drug. |
Precursor in Agrochemical Synthesis, e.g., Fungicides like Diniconazole (B1670688).nih.gov
In the field of agrochemicals, this compound derivatives are vital precursors for the synthesis of pesticides designed to protect crops and enhance yields. lookchem.com A prominent example is its role in the synthesis of conazole fungicides like diniconazole. nih.gov Diniconazole is a systemic fungicide with both protective and curative action against a variety of fungal diseases in plants. nih.govherts.ac.uk
The synthesis of diniconazole involves the use of a dichlorophenyl group, which is derived from a this compound precursor. nih.govresearchgate.net The specific isomer, 2,4-dichloro-1-(dichloromethyl)benzene (B85721), is a key starting material. nih.gov
| Agrochemical | Role of this compound Derivative | Chemical Class |
| Diniconazole | Precursor for the 2,4-dichlorophenyl group in the molecule. nih.govresearchgate.net | Triazole fungicide. herts.ac.uk |
Building Block for Specialty Organic Compounds and Fine Chemicals.
The versatility of this compound extends to its use as a fundamental building block for a wide range of specialty organic compounds and fine chemicals. Its ability to undergo various chemical transformations makes it a valuable starting material for creating complex molecular structures.
The dichloromethyl group can be hydrolyzed to form the corresponding benzaldehyde (B42025) derivative, opening up another avenue for synthetic utility. These aldehydes are themselves important intermediates in the production of various chemicals. Furthermore, the chlorine atoms on the methyl group can be substituted by other nucleophiles, allowing for the introduction of diverse functional groups. The aromatic ring can also participate in electrophilic substitution reactions, further increasing the range of possible derivatives. cymitquimica.com
Strategies for Introducing the Dichloromethyl or Benzal Group into Organic Substrates
The introduction of the dichloromethyl or the related benzal group into organic molecules is a key strategy for synthesizing a variety of compounds with desired properties. This is often achieved through reactions that form new carbon-carbon bonds or through the derivatization of the dichloromethyl group itself.
Carbon-Carbon Bond Forming Reactions with this compound.sigmaaldrich.comwikipedia.org
Carbon-carbon bond formation is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons from simpler precursors. sigmaaldrich.comrsc.org this compound can participate in various C-C bond-forming reactions, often after conversion to a more reactive species. For example, Grignard reagents can be prepared from the corresponding chlorinated aromatic compounds, which can then react with a variety of electrophiles. illinois.edu
Cross-coupling reactions, such as the Heck reaction, are powerful tools for forming C-C bonds and can be used to couple this compound derivatives with other organic molecules. alevelchemistry.co.uk These reactions typically employ a transition metal catalyst, such as palladium, to facilitate the bond formation. sigmaaldrich.com
| Reaction Type | Description | Relevance to this compound |
| Grignard Reaction | Formation of an organomagnesium compound (Grignard reagent) which is a potent nucleophile. illinois.edu | Can be used to form new C-C bonds by reacting the Grignard reagent derived from a this compound isomer with electrophiles. |
| Heck Reaction | A palladium-catalyzed cross-coupling reaction between an unsaturated halide and an alkene. alevelchemistry.co.uk | Allows for the introduction of the dichloromethylphenyl group onto an alkene, creating a more complex molecule. |
| Friedel-Crafts Reaction | An electrophilic aromatic substitution that involves the alkylation or acylation of an aromatic ring. | Can be used to attach the this compound moiety to another aromatic compound. |
Derivatization for Novel Functional Materials Research.smolecule.com
The unique electronic and structural properties of this compound and its derivatives make them attractive building blocks for the synthesis of novel functional materials. smolecule.com Derivatization of the dichloromethyl group or the aromatic ring can lead to materials with interesting optical, electronic, or thermal properties.
For instance, this compound derivatives can be used in the synthesis of high-performance polymers. The reactive nature of the dichloromethyl group allows it to be incorporated into polymer chains, imparting specific properties such as thermal stability and strength. smolecule.com Research has also explored the use of similar building blocks in the creation of conductive polymers, which have potential applications in organic electronics. smolecule.com The ability to modify surfaces with these compounds can also lead to materials with improved adhesion or biocompatibility. smolecule.com
| Material Application | Role of this compound Derivative | Potential Properties |
| High-Performance Polymers | Serves as a monomer or cross-linking agent. smolecule.com | Enhanced thermal stability, mechanical strength. smolecule.com |
| Conductive Polymers | Precursor for the synthesis of the polymer backbone. smolecule.com | Electrical conductivity for applications in organic electronics. smolecule.com |
| Surface Functionalization | Used to modify the surface chemistry of materials. smolecule.com | Improved adhesion, biocompatibility. smolecule.com |
Utilization in High-Purity Product Generation for Research and Development
This compound serves as a pivotal precursor in the synthesis of high-purity chemical intermediates essential for research and development across various scientific fields. Its utility stems from the reactive dichloromethyl group (-CHCl2), which can be readily transformed into other valuable functional groups, most notably aldehydes. This conversion, typically achieved through hydrolysis, provides a reliable pathway to high-purity benzaldehyde derivatives, which are themselves critical building blocks in the synthesis of fine chemicals, pharmaceuticals, and specialty materials. chemicalbook.com
The production of these high-purity materials is crucial for R&D, where the presence of impurities can lead to ambiguous results and hinder the development of new technologies and drug candidates. azom.com Consequently, synthesis routes originating from this compound are often preferred because they allow for controlled transformations and the implementation of sophisticated purification techniques, yielding products with purity levels often exceeding 99%. synhet.com Industrial and laboratory methods, such as the direct chlorination of toluene (B28343) derivatives or the reaction of benzaldehydes with chlorinating agents like thionyl chloride, are optimized to ensure high selectivity and yield, minimizing the formation of unwanted by-products. mdpi.com
The resulting high-purity compounds are utilized in a wide array of research applications. For instance, substituted benzaldehydes derived from this compound isomers are used in the development of novel active pharmaceutical ingredients (APIs), agrochemicals, and dyes. synhet.com In medicinal chemistry, these intermediates are indispensable for constructing complex molecular architectures required for targeted therapeutic action. macsenlab.comchiroblock.com The well-defined structure and predictable reactivity of this compound make it an excellent substrate for mechanistic studies and for the evaluation of new synthetic methodologies in academic and industrial research settings.
Table 1: Examples of High-Purity Products Derived from this compound for R&D
| Precursor (this compound Isomer) | High-Purity Product | Transformation | Research Application | Reference |
| 1-(Dichloromethyl)-4-nitrobenzene (B8810743) | 4-Nitrobenzaldehyde | Hydrolysis | Synthesis of N-tosylimines for aziridination reactions; precursor for bioactive compounds. | mdpi.com |
| 2,4-Dichloro-1-(dichloromethyl)benzene | 2,4-Dichlorobenzaldehyde | Hydrolysis | Intermediate for pharmaceuticals, pesticides, and dye synthesis. | synhet.com |
| 1-Chloro-2-(dichloromethyl)benzene (B1361784) | 2-Chlorobenzaldehyde (B119727) | Hydrolysis | Precursor for pharmaceuticals (e.g., Clotrimazole) and specialty chemicals. | |
| This compound | Benzaldehyde | Hydrolysis | Widely used in synthesis of flavors, fragrances, and as an intermediate for various organic compounds like cinnamic acid and mandelic acid. | chemicalbook.comwikipedia.org |
Application in Catalysis Research and Ligand Design for Enhanced Reactivity
The field of catalysis heavily relies on the design of sophisticated ligands that can precisely control the activity, selectivity, and stability of a metal catalyst. numberanalytics.commdpi.com this compound and its derivatives represent a valuable platform for the synthesis of such advanced ligands, particularly for transition-metal catalysis. The ability to introduce various substituents onto the benzene ring, combined with the reactivity of the dichloromethyl group, allows for the creation of sterically and electronically tunable ligand scaffolds. nih.gov
A prominent area where such tailored ligands are critical is in the development of N-heterocyclic carbene (NHC) catalysts. nih.govscripps.edu NHCs are powerful, electron-rich neutral ligands that form very strong bonds with metal centers, leading to highly stable and active catalysts. scripps.educsic.es The aryl substituents on the nitrogen atoms of the NHC ring play a crucial role in modulating the catalyst's properties. By using functionalized aryl groups derived from this compound, researchers can design ligands that create a specific chiral environment around the metal center, which is essential for enantioselective catalysis. mdpi.com This control over the three-dimensional space of the catalyst's active site dictates how substrates approach and bind, thereby enhancing reactivity and directing the reaction towards a desired stereoisomer. nih.gov
For example, the synthesis of axially chiral biaryl NHC ligands can be achieved using building blocks derived from substituted benzenes. mdpi.com The steric bulk and electronic properties imparted by substituents—which could be introduced via a this compound precursor—are known to significantly influence the outcome of catalytic reactions such as C-H activation, cross-coupling, and metathesis. nih.govresearchgate.net Research has shown that even subtle changes to the ligand architecture can dramatically alter catalyst performance. nih.gov The development of ligands from readily available and modifiable precursors like this compound is therefore a key strategy in advancing catalyst technology, enabling the synthesis of complex molecules with high efficiency and selectivity. rsc.orgd-nb.info
Table 2: Influence of Ligand Structural Features on Catalytic Reactivity
| Ligand Feature (Potentially Derived from this compound Scaffold) | Influence on Catalyst | Effect on Reactivity/Selectivity | Example Catalytic System | Reference |
| Bulky Aryl Substituents (e.g., from substituted this compound) | Increases steric hindrance around the metal center. | Enhances selectivity (regio- and stereo-) by controlling substrate approach. Can improve catalyst stability. | Rhodium-catalyzed asymmetric Pauson-Khand reaction; Iron-NHC catalyzed C-H alkylation. | mdpi.com |
| Electron-Donating/Withdrawing Groups on Aryl Ring | Modulates the electronic properties of the metal center. | Affects the rate of oxidative addition and reductive elimination steps, tuning overall catalytic activity. | Palladium-catalyzed cross-coupling reactions; Gold-catalyzed hydroamination. | nih.govnih.gov |
| Chiral Backbone (e.g., axially chiral biaryl structure) | Creates a C2-symmetric or asymmetric chiral pocket. | Enables high enantioselectivity in asymmetric catalysis by differentiating between prochiral faces of a substrate. | Gold(I) complexes for enantioselective transformations. | mdpi.com |
| Chelating Arms (functional groups attached to the benzene ring) | Provides additional coordination points, creating a more rigid and stable complex. | Enhances catalyst stability and can enforce a specific geometry, leading to higher selectivity. | Transition metal complexes with pincer-type ligands. | beilstein-journals.org |
Environmental Fate and Transport Research of Dichloromethylbenzene
Abiotic Degradation Pathways in Environmental Compartments
Dichloromethylbenzene, a compound with industrial applications, is subject to various abiotic degradation processes that determine its persistence and movement through the environment. These processes, primarily photolysis and hydrolysis, play a crucial role in its transformation in aquatic and atmospheric systems.
Photolytic Degradation Mechanisms in Aquatic and Atmospheric Systems
In the atmosphere, this compound is susceptible to degradation by photochemically produced hydroxyl (OH) radicals. The estimated half-life for this reaction in the air is approximately 103 hours. oecd.org This process is a significant pathway for the removal of the compound from the atmosphere. In aquatic environments, photolysis can also contribute to the degradation of this compound. The presence of substances that can generate reactive oxygen species, such as singlet oxygen and superoxide (B77818) anions, can accelerate the photolytic degradation of related aromatic compounds. liverpool.ac.uk While specific mechanisms for this compound are not extensively detailed in the provided information, the degradation of similar chlorinated aromatic compounds often involves the cleavage of carbon-halogen or carbon-hydrogen bonds, initiated by the absorption of light energy. This can lead to the formation of various intermediate products. For instance, studies on benzyl (B1604629) alcohol, a related compound, show that interaction with chlorine atoms, which can be generated by photolysis in the troposphere, can lead to the formation of this compound, among other products. mdpi.com
Hydrolysis Processes and Their Contribution to Environmental Stability
Hydrolysis is a key abiotic degradation pathway for this compound in aqueous environments. The compound undergoes hydrolysis to form o-chlorobenzyl alcohol. oecd.org This reaction involves the substitution of the chlorine atoms in the dichloromethyl group with hydroxyl groups from water. The rate of hydrolysis is influenced by pH, with the compound showing resistance to abiotic degradation in neutral environments. mdpi.com In one study, the measured half-life of this compound in water was 33 hours. oecd.org This relatively rapid hydrolysis suggests that it is a significant process in determining the compound's persistence in aquatic systems. The resulting o-chlorobenzyl alcohol can then undergo further transformation. oecd.org
Biotic Transformation and Biodegradation Studies
The microbial breakdown of this compound is a critical component of its environmental fate, influencing its persistence in various ecosystems.
Microbial Degradation Pathways in Diverse Environmental Matrices
This compound has been shown to be inherently biodegradable by adapted industrial sludge. oecd.org In a respirometric test designed for volatile substances, 99% degradation was observed after 9 days, following a 6-day adaptation period. oecd.org The degradation pathway involves an initial abiotic hydrolysis to o-chlorobenzyl alcohol, which is then biotransformed through oxidation to o-chlorobenzoic acid via the intermediate o-chlorobenzaldehyde. oecd.org Microbial degradation is a fundamental process for the removal of a wide range of organic pollutants, including aromatic compounds, from the environment. scitechnol.comnih.gov Microorganisms such as bacteria and fungi possess diverse enzymatic pathways to break down complex organic molecules into simpler, less toxic compounds. nih.gov For many chlorinated compounds, degradation can proceed through aerobic or anaerobic pathways, often involving reductive dechlorination. nih.govaesacademy.org The initial steps in the biodegradation of many aromatic compounds involve the action of extracellular enzymes that break down the larger polymer into smaller fragments that can be transported into the microbial cell for further metabolism. mdpi.com
Factors Influencing Biodegradation Rates in Water and Soil Ecosystems
Several factors can influence the rate at which this compound is biodegraded in the environment. The bioavailability of the compound, which is its availability for microbial uptake, is a key limiting factor. aimspress.com
Key Influencing Factors:
Microorganism Presence and Adaptation: The presence of microorganisms with the appropriate catabolic enzymes is essential. researchgate.net An adaptation period may be necessary before significant degradation occurs, as seen in the 6-day lag phase in the industrial sludge test. oecd.org
Nutrient Availability: The ratio of carbon, nitrogen, and phosphorus is crucial for microbial activity. noaa.gov
Oxygen Availability: Aerobic degradation is often a key pathway for many hydrocarbons. aimspress.comnoaa.gov
Temperature and pH: Optimal temperature and pH ranges exist for microbial activity, generally between 25-40°C and a pH of 5-8 for many hydrocarbon-degrading microbes. aimspress.comnoaa.gov
Soil and Sediment Characteristics: Properties like soil texture, organic matter content, and porosity can affect contaminant bioavailability and the transport of water, oxygen, and nutrients. aimspress.com
Contaminant Concentration: High concentrations of a pollutant can be toxic to microorganisms, inhibiting degradation.
The following table summarizes key environmental factors and their impact on biodegradation:
| Factor | Influence on Biodegradation | Optimal Conditions/Remarks |
| Microbial Population | Presence of adapted microorganisms with necessary enzymes is critical. researchgate.net | A lag phase for adaptation may occur. oecd.org |
| Bioavailability | The fraction of the contaminant available for microbial uptake. aimspress.com | Sorption to soil/sediment can reduce bioavailability. |
| Oxygen | Essential for aerobic degradation pathways. aimspress.comnoaa.gov | Oxygen concentration can be a rate-limiting factor. aimspress.com |
| Nutrients | Adequate supply of nutrients (C, N, P) is required for microbial growth. noaa.gov | A C:N:P ratio of 100:20:1 is often cited as favorable. noaa.gov |
| Temperature | Affects microbial metabolic rates. aimspress.comnoaa.gov | Mesophilic range (20-35°C) is often optimal for hydrocarbon degraders. aimspress.com |
| pH | Influences enzyme activity and microbial growth. noaa.gov | A pH range of 5 to 8 is generally suitable. noaa.gov |
| Moisture | Essential for microbial life and transport of nutrients and contaminants. noaa.gov | Ideal relative humidity for some fungi is reported as 70-80%. aimspress.com |
| Soil/Sediment Type | Affects aeration, water retention, and contaminant sorption. aimspress.com | Permeable soils (sand, gravel) facilitate faster treatment. aimspress.com |
Environmental Distribution and Partitioning Behavior
The way this compound distributes itself among different environmental compartments—air, water, soil, and sediment—is governed by its physical and chemical properties. This partitioning behavior is crucial for predicting its environmental fate and potential for transport. mdpi.comnih.gov
A fugacity-based model (Mackay level III) has been used to estimate the environmental distribution of this compound. oecd.org The model predicts that if released into water, the compound would primarily remain in the water (73.5%), with smaller amounts partitioning to the air (12.2%), sediment (7.7%), and soil (6.6%). oecd.org If released into the air, it is predicted to be distributed mainly between the air (64.1%) and the soil (34.6%). oecd.org
The following table presents key physical and chemical properties that influence the partitioning of this compound:
| Property | Value/Description | Significance for Environmental Partitioning |
| Water Solubility | Data not explicitly provided in search results. | Determines the maximum concentration that can be dissolved in water. |
| Vapor Pressure | Data not explicitly provided in search results. | Influences the tendency of the compound to volatilize from water or soil into the air. |
| Octanol-Water Partition Coefficient (log Kow) | An experimental value of 2.3 has been reported for a related compound, 1-Chloro-2-(dichloromethyl)benzene (B1361784), indicating moderate hydrophobicity. mdpi.com | Suggests a moderate tendency to bioaccumulate in the fatty tissues of organisms and to sorb to organic matter in soil and sediment. |
| Henry's Law Constant | Data not explicitly provided in search results. | Describes the partitioning between air and water, indicating the potential for volatilization from aquatic systems. |
| Soil Organic Carbon-Water (B12546825) Partitioning Coefficient (Koc) | Data not explicitly provided in search results. | Indicates the tendency of the compound to adsorb to the organic fraction of soil and sediment. |
The partitioning of a chemical is a dynamic process, with molecules moving between phases to approach a state of thermodynamic equilibrium. Factors such as temperature and the properties of the environmental media can influence these partition coefficients.
Adsorption and Desorption to Soil and Sediment Constituents
The mobility of this compound in the terrestrial environment is largely governed by its tendency to adsorb to soil and sediment particles. This behavior is scientifically quantified by the soil organic carbon-water partitioning coefficient (Koc). The Koc value provides a measure of how a chemical partitions between the solid organic carbon in soil or sediment and the water phase. ca.gov A high Koc value indicates a strong tendency to bind to solids, resulting in lower mobility, whereas a low value suggests the chemical is more likely to move with water through the soil profile. ca.gov
For this compound, the Koc value has been estimated to be approximately 510 L/kg. nih.gov This value suggests that the compound has a medium to low mobility in soil. nih.gov However, a critical factor influencing its fate in moist environments is its rapid hydrolysis. This compound hydrolyzes quickly in the presence of water, with a reported half-life of just 7.4 minutes at 25°C and pH 7. nih.gov This rapid breakdown into other substances, primarily benzaldehyde (B42025) and hydrogen chloride, means that significant leaching through moist soils is unlikely, as the parent compound is expected to hydrolyze before it can migrate substantially. nih.gov
Research on related chlorinated toluenes, such as o-chlorobenzyl chloride, shows a Koc of 856, indicating a moderate potential for adsorption to soil and sediment. oecd.org The process of adsorption is complex and can be influenced by various factors including the organic matter content of the soil, clay mineral content, pH, and temperature. escholarship.org
Table 1: Estimated Soil Adsorption and Mobility of this compound
| Parameter | Estimated Value | Implication | Source |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 510 L/kg | Medium to low soil mobility | nih.gov |
| Hydrolysis Half-life (in water, 25°C) | 7.4 minutes | Limits leaching potential in moist soils | nih.gov |
Volatilization Processes and Atmospheric Transport Modeling
Volatilization is a key process determining the distribution of chemicals between water or soil and the atmosphere. The tendency of a chemical to volatilize from water is described by its Henry's Law constant. epa.gov For this compound, the Henry's Law constant is estimated to be 0.0007 atm-m³/mol. nih.gov
Based on this value, the volatilization half-life from a model river (1 meter deep, flowing at 1 m/sec, with a 3 m/sec wind speed) is calculated to be 5.3 hours. nih.gov However, the significance of volatilization from aquatic systems is diminished by the compound's rapid hydrolysis, which is the dominant fate process in water. nih.gov In dry soil conditions, volatilization from the surface is expected to occur. canada.ca
Once in the atmosphere, this compound is subject to degradation. It is expected to exist primarily in the vapor phase and can react with photochemically produced hydroxyl radicals. nih.govechemi.com The estimated half-life for this atmospheric reaction is 1.84 days. nih.gov Atmospheric transport models, such as fugacity-based models (e.g., Mackay level III), can be used to predict the environmental distribution of chemicals. oecd.org For related compounds like benzyl chloride, modeling indicates that when released to air, it is expected to be transported and removed from the atmosphere, with a characteristic travel distance estimated at 1105 km, suggesting potential for transport far from its emission source. canada.ca
Table 2: Volatilization and Atmospheric Fate Parameters for this compound
| Parameter | Estimated Value | Implication | Source |
| Henry's Law Constant | 0.0007 atm-m³/mol | Potential to volatilize from water/soil | nih.gov |
| Volatilization Half-life from River (modeled) | 5.3 hours | Volatilization is a potential fate process | nih.gov |
| Atmospheric Reaction Half-life (with OH radicals) | 1.84 days | Subject to degradation in the atmosphere | nih.gov |
Bioaccumulation Potential and Ecological Magnification in Food Chains
Bioaccumulation refers to the buildup of a chemical in an organism's tissues over time, while biomagnification is the increasing concentration of that chemical at successively higher levels in a food chain. greenpeace.to The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (log Kow) and the bioconcentration factor (BCF). nih.gov
This compound has a calculated log Kow of 3.217. nih.gov Based on this, its BCF is estimated to be 164. nih.gov A BCF value below 5000 is generally considered to indicate a low potential for bioaccumulation. canada.ca More importantly, the rapid hydrolysis of this compound in water means that significant uptake and accumulation in the tissues of aquatic organisms are not likely to occur. nih.gov
Table 3: Bioaccumulation Potential of this compound
| Parameter | Estimated Value | Implication | Source |
| Octanol-Water Partition Coefficient (log Kow) | 3.217 | Indicates some lipophilicity | nih.gov |
| Bioconcentration Factor (BCF) | 164 | Low potential for bioaccumulation | nih.gov |
| Key Fate Process | Rapid Hydrolysis | Prevents significant uptake by aquatic organisms | nih.gov |
Formation and Environmental Fate of Disinfection By-Products in Water Treatment
Disinfection by-products (DBPs) are chemicals formed when disinfectants like chlorine react with naturally occurring organic matter or other substances in water during treatment. chemistry-chemists.com While there is little evidence to suggest this compound is formed as a DBP during conventional water disinfection, research indicates it can be present as a residual impurity in certain disinfectant products. rsc.orgrsc.org
Specifically, this compound (benzal chloride) can be an impurity in the synthesis of benzyl chloride, which is used to manufacture benzalkonium chloride (BAC), a common active ingredient in disinfectants. rsc.orgrsc.org Therefore, the use of BAC-containing products could lead to the release of small amounts of this compound into wastewater and subsequently the environment. researchgate.net
Once in an aquatic environment, the primary fate of this compound is rapid hydrolysis, breaking down into benzaldehyde and hydrochloric acid. nih.govechemi.com The hydrolysis half-life is very short (approximately 7.4 minutes). nih.gov This rapid transformation means that this compound itself is not persistent in water. However, its hydrolysis product, benzaldehyde, may then participate in further reactions. rsc.org
Predictive Modeling and Assessment Methodologies for Environmental Behavior
Predictive models are essential tools for assessing the environmental behavior of chemicals when extensive experimental data is unavailable. epa.gov The environmental fate parameters for this compound discussed in this article, such as the Koc and BCF, are primarily derived from such predictive methods, including quantitative structure-activity relationship (QSAR) analyses. nih.gov
Environmental fate and transport models, like the fugacity-based Mackay level III model or the EXAMS model, use these estimated physical and chemical properties to simulate a compound's distribution and persistence in different environmental compartments (air, water, soil, and sediment). oecd.orgepa.gov For example, a screening-level assessment might use the estimated Henry's Law constant and hydrolysis rate to determine if a chemical is likely to persist in aquatic environments or if volatilization is a dominant process. epa.gov
These modeling approaches allow for a preliminary risk assessment, helping to identify chemicals that may require more detailed experimental investigation and to prioritize environmental monitoring efforts. scholaris.ca The use of these predictive tools is a key component of modern chemical risk assessment, enabling regulators and scientists to evaluate a large number of chemicals efficiently. epa.govscholaris.ca
Toxicological Research and Mechanistic Investigations of Dichloromethylbenzene
Cellular and Molecular Mechanisms of Toxicity
The toxicity of dichloromethylbenzene at the cellular level is understood to be a multi-faceted process initiated by its metabolic transformation into more reactive compounds. These metabolites can then interact with and damage critical cellular components.
A primary mechanism of toxicity for many xenobiotics, including chlorinated hydrocarbons, is their metabolic activation into reactive electrophilic intermediates. iarc.fr These intermediates can form stable covalent bonds with nucleophilic sites on essential biological macromolecules, a process known as adduct formation. encyclopedia.pub The formation of these adducts is considered a critical molecular initiating event for toxicity, as it can alter the structure and function of the target biomolecules. researchgate.netmdpi.com
Research indicates that enzymes, particularly the cytochrome P450 system, can transform compounds like this compound into reactive species. iarc.fr These reactive metabolites, due to their electrophilic nature, can then bind to proteins, lipids, and nucleic acids (DNA and RNA). encyclopedia.pub The resulting covalent adducts are relatively stable and long-lived, making them useful biomarkers for assessing a "biologically effective dose"—the amount of a substance that has interacted with a biological target. encyclopedia.pubnih.gov The formation of DNA adducts, in particular, is a significant concern as it can lead to mutagenic events. encyclopedia.pub While specific adducts for this compound are not extensively detailed in all public literature, the general mechanism is well-established for related compounds. For instance, the carcinogen ethylene (B1197577) dibromide is known to form a major DNA adduct, S-[2-(N7-guanyl)ethyl]glutathione, following metabolic activation. nih.gov
| Biomolecular Target | Potential Consequence of Adduct Formation | Relevant Research Insight |
|---|---|---|
| Proteins | Enzyme inhibition/activation, disruption of cellular signaling, altered protein function. | Reactive metabolites can bind to nucleophilic amino acid residues, potentially leading to protein dysfunction and immune responses. mdpi.com |
| DNA | Genotoxicity, mutagenesis, potential carcinogenesis. | The formation of DNA adducts is a mechanism of genotoxicity, potentially leading to mutations if not repaired. encyclopedia.pub |
| Lipids | Lipid peroxidation, membrane damage, disruption of cellular integrity. | Reactive intermediates can initiate chain reactions of lipid peroxidation, compromising cell membrane structure. wikipedia.org |
The interaction of this compound with cellular enzymes is central to its toxicity. The liver, being rich in metabolic enzymes like cytochromes P450, is a primary site for the biotransformation of such compounds. iarc.frresearchgate.net This metabolic process is intended to detoxify and facilitate the excretion of foreign chemicals, but it can paradoxically lead to "bioactivation," creating the reactive metabolites responsible for toxicity. researchgate.net
Perturbation of metabolic pathways can occur when these reactive metabolites inhibit or inappropriately activate key enzymes. nih.gov For example, inhibition of an enzyme in a critical pathway, such as one involved in the synthesis of nucleotides or amino acids, can create a metabolic bottleneck. nih.govmetacyc.org This disruption can lead to the accumulation of upstream metabolites and a deficiency of downstream products, triggering cellular stress responses and compromising cell viability. nih.gov Computational modeling and metabolomics are modern approaches used to identify which specific metabolic pathways are perturbed by a given compound, providing mechanistic insights into its toxicity. nih.gov The KEGG (Kyoto Encyclopedia of Genes and Genomes) database catalogs numerous metabolic pathways, illustrating the complexity of the networks that can be disrupted. genome.jp
Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the capacity of a biological system to neutralize these reactive intermediates or repair the resulting damage. wikipedia.orgnih.gov The metabolism of xenobiotics like this compound is a known source of increased ROS production. nih.gov
When the generation of ROS—such as superoxide (B77818) radicals, hydrogen peroxide, and hydroxyl radicals—overwhelms the cell's antioxidant defenses (e.g., glutathione (B108866) and antioxidant enzymes), widespread cellular damage can occur. nih.govnih.gov This damage affects all major classes of cellular components. The process of lipid peroxidation damages cellular membranes, leading to loss of integrity and function. wikipedia.org Proteins can be oxidized, leading to their degradation or aggregation and loss of enzymatic activity. wikipedia.org ROS can also cause direct damage to DNA, resulting in strand breaks and base modifications, which contributes to mutagenicity and may trigger programmed cell death (apoptosis) or necrosis. wikipedia.org
| Type of Damage | Cellular Component Affected | Mechanism and Consequence |
|---|---|---|
| Lipid Peroxidation | Cellular and organelle membranes | ROS attack polyunsaturated fatty acids in membranes, leading to a chain reaction that compromises membrane fluidity and integrity. nih.gov |
| Protein Oxidation | Enzymes, structural proteins | ROS can modify amino acid side chains, leading to protein misfolding, aggregation, and degradation, resulting in loss of function. wikipedia.org |
| DNA Damage | Deoxyribonucleic Acid (DNA) | Hydroxyl radicals can cause single- and double-strand breaks and oxidize DNA bases, leading to mutations and genomic instability. wikipedia.org |
Analysis of Enzyme Interaction and Metabolic Pathway Perturbation
Organ-Specific Toxicological Responses
Following cellular and molecular damage, toxic effects manifest at the organ level. The primary organs affected by this compound are those central to its absorption, metabolism, and excretion, namely the liver and the lungs.
The liver is a principal target for this compound toxicity due to its central role in metabolizing foreign compounds. nih.gov Drug-induced liver injury (DILI) is a significant clinical issue, and its mechanisms are subjects of intensive research. mja.com.au The hepatotoxicity of chlorinated compounds often involves metabolic activation by cytochrome P450 enzymes into intermediates that cause direct cellular injury. nih.govresearchgate.net
Mechanisms of liver damage include the covalent binding of reactive metabolites to hepatic proteins, which can impair enzyme function and trigger an immune response. nih.gov Other key mechanisms are the induction of oxidative stress within hepatocytes and damage to mitochondria, the cell's powerhouses. nih.govresearchgate.net Mitochondrial dysfunction impairs cellular energy production and can initiate the apoptotic cascade. researchgate.net Evidence of hepatotoxicity in animal studies is typically observed as an elevation in serum levels of liver enzymes, such as alanine (B10760859) aminotransferase (ALT), and through histopathological examination of liver tissue, which may reveal cellular necrosis, inflammation, and steatosis (fatty liver). nih.govnih.gov
Research on structurally related compounds has demonstrated a clear link between chemical structure and the potential to cause liver damage, as shown by changes in ALT levels.
The respiratory system is a primary route of exposure for volatile compounds like this compound, making it a target for toxicity. aksci.comsigmaaldrich.com Inhalation can cause direct irritation to the respiratory tract. sigmaaldrich.comsmsrail.com Pulmonary toxicity is a general term for lung damage, which can manifest as inflammation (pneumonitis) or scarring (fibrosis). oncolink.org
Inhaled toxicants can cause direct injury to the epithelial cells lining the airways and alveoli. nih.gov This initial damage can trigger an inflammatory response, characterized by the recruitment of immune cells such as alveolar macrophages and neutrophils. nih.gov While this response is intended to be protective, a persistent or overwhelming inflammatory reaction can lead to chronic conditions like pneumonitis and, in severe cases, irreversible pulmonary fibrosis. medscape.com Mechanisms of lung injury include direct cellular toxicity and oxidant-mediated damage. medscape.com Studies of related compounds like 1,2-dichlorobenzene (B45396) suggest that the upper respiratory tract is a significant target following inhalation. nih.gov
Investigations into Reproductive and Developmental Toxicity
Research into the reproductive and developmental effects of this compound is limited. No comprehensive multi-generational reproductive toxicity studies were identified in the available scientific literature. canada.ca Similarly, data on the effects on human reproduction and development are unavailable. iarc.fr
However, a key developmental toxicity study has been conducted. In an oral teratogenicity study, pregnant rats were administered benzal chloride from day 6 through day 15 of gestation. While the study noted no signs of toxicity in the maternal subjects and no significant effects on the number of implantations, resorptions, or live fetuses, a notable developmental effect was observed. oecd.org A significant reduction in the length of the fetuses was recorded at the highest dose level, indicating a potential for developmental retardation. canada.caoecd.org The no-observed-effect level (NOEL) for developmental toxicity in this study was established. oecd.org
| Study Type | Species | Key Findings | No-Observed-Effect Level (NOEL) | Source |
|---|---|---|---|---|
| Oral Teratogenicity / Developmental Toxicity | Rat (Female) | No maternal toxicity observed. No effect on implantations, resorptions, or number of live fetuses. Significant reduction in fetal length at high doses. | 50 mg/kg/day | canada.caoecd.org |
Genotoxicity and Mutagenicity Assessments
The genotoxic potential of this compound (benzal chloride) has been evaluated in various testing systems, yielding results that collectively suggest a weakly positive genotoxic profile. oecd.org The substance has demonstrated an ability to induce DNA damage and mutations in bacterial systems, but in vivo assays in mammals have produced negative results. iarc.froecd.org
Investigations into the ability of this compound to directly damage genetic material have primarily focused on bacterial assays. Studies consistently show that benzal chloride can induce DNA damage and mutations in bacteria. iarc.frnih.gov For instance, the compound tested positive in bacterial mutation assays, indicating its mutagenic activity in these prokaryotic systems. canada.ca
Further research into specific DNA repair pathways in mammalian cells has been conducted on the related compound, benzyl (B1604629) chloride. These studies suggest that the DNA adducts formed by such chloromethyl compounds may be processed by different excision-repair mechanisms than those that handle UV-induced damage. nih.gov However, specific studies detailing the DNA repair mechanisms activated in response to damage from this compound itself are not extensively documented in the literature.
The assessment of this compound's potential to cause larger-scale genetic damage, such as chromosomal aberrations and micronucleus formation, provides critical insight into its genotoxic profile. While in vitro studies on cultured rodent cells have shown evidence of chromosomal aberrations for the related benzyl chloride, specific data for benzal chloride is less defined. canada.ca
| Endpoint | Test System | Result | Source |
|---|---|---|---|
| DNA Damage / Gene Mutation | Bacteria (in vitro) | Positive | canada.caiarc.frnih.gov |
| Chromosomal Damage | Mammalian Erythrocyte Micronucleus Test (in vivo) | Negative | iarc.froecd.org |
Research into DNA Damage and Repair Mechanisms
Advanced Toxicological Modeling and "Omics" Approaches in this compound Research
The application of advanced computational and high-throughput "omics" technologies represents the forefront of mechanistic toxicology. These approaches allow for a broad, systems-level understanding of how a chemical interacts with a biological organism. However, based on a review of available scientific literature, dedicated studies employing genomics, transcriptomics, proteomics, or metabolomics specifically for the toxicological investigation of this compound have not been identified. The following sections describe the principles of these technologies and their potential application in profiling the toxicity of compounds like this compound.
Genomics and transcriptomics are powerful tools for investigating the interaction between a chemical and the genome. Toxicogenomics studies the response of the genome to exposure from toxic substances. redalyc.org This involves identifying changes in gene expression—the transcriptome—that occur in response to a xenobiotic. redalyc.org
For a compound like this compound, transcriptomic analysis (e.g., via RNA-sequencing) of exposed cells or tissues could create a unique "gene expression signature." This signature can help identify the biological pathways that are perturbed by the chemical. redalyc.org Such an approach could reveal the molecular mechanisms underlying its observed toxicities, identify potential biomarkers of exposure, and help classify its toxicological profile by comparing its signature to those of well-characterized compounds. redalyc.org This methodology allows for a hypothesis-free approach to understanding toxicity, moving beyond pre-selected endpoints to a holistic view of the cellular response.
Proteomics and metabolomics provide downstream snapshots of cellular activity, complementing the genetic information from genomics and transcriptomics. Proteomics characterizes the entire set of proteins in a biological system, while metabolomics measures the complete set of small-molecule metabolites.
The application of these technologies to this compound toxicology could elucidate the functional consequences of altered gene expression. Proteomic analysis could identify specific proteins whose expression levels or post-translational modifications are altered by exposure, directly pointing to affected enzyme cascades, signaling pathways, or structural components. Metabolomic analysis measures the ultimate downstream products of cellular processes. Changes in the metabolome can provide a highly sensitive and integrated picture of the organism's response to a toxicant, revealing disruptions in key pathways such as energy metabolism, amino acid metabolism, or lipid metabolism. nih.gov Integrating these "omics" datasets offers a powerful, systems-biology approach to constructing a comprehensive model of a chemical's mechanism of action, from the initial genetic changes to the ultimate functional outcome.
Development and Application of In Vitro and In Vivo Assays for Mechanism Exploration
The toxicological profile of this compound and its isomers, such as o-chlorobenzyl chloride, has been investigated through a variety of in vitro (experiments conducted outside a living organism) and in vivo (experiments conducted within a living organism) assays. These studies are essential for exploring the substance's mechanisms of toxicity, particularly its potential to cause genetic damage.
In vitro studies have produced mixed results. For instance, a bacterial reverse mutation assay (OECD TG 471), commonly known as the Ames test, showed a weakly positive response for o-chlorobenzyl chloride without metabolic activation but was negative when a metabolic activation system was included. oecd.org An in vitro chromosome aberration test (OECD TG 473) using Chinese Hamster Lung (CHL/IU) cells was positive for the same isomer, but only at concentrations that were also cytotoxic to the cells. oecd.org
In contrast, in vivo assays have generally not indicated genotoxic activity. A micronucleus assay in rats (OECD TG 474), which assesses chromosome damage in bone marrow cells, was negative up to the maximum tolerated dose. oecd.org Based on the collective evidence from these studies, it is anticipated that this compound is not genotoxic in vivo. oecd.org
Mechanistic investigations also extend to specific organ toxicity. Research has demonstrated that certain benzene (B151609) derivatives can induce α2u-globulin nephropathy in male rats. researchgate.net This syndrome involves the accumulation of protein droplets in the renal proximal tubules, which can lead to chronic kidney disease with long-term exposure. researchgate.net Studies have identified this compound as a compound with the potential to induce this hyaline droplet accumulation, pointing to a specific mechanism of renal toxicity in this animal model. researchgate.netresearchgate.net The metabolic transformation of this compound is a key area of investigation, as its breakdown can lead to the formation of reactive intermediates that interact with cellular components like enzymes and receptors, potentially modulating signaling pathways.
Interactive Table: Summary of Genotoxicity Assays for this compound Isomers
| Assay Type | Test System | OECD Guideline | Metabolic Activation | Result | Citation |
|---|---|---|---|---|---|
| In Vitro | Bacteria (Ames Test) | 471 | Without | Weakly Positive | oecd.org |
| In Vitro | Bacteria (Ames Test) | 471 | With | Negative | oecd.org |
| In Vitro | Mammalian Cells (Chromosome Aberration) | 473 | With & Without | Positive (at cytotoxic concentrations) | oecd.org |
| In Vivo | Rat Bone Marrow (Micronucleus Test) | 474 | N/A | Negative | oecd.org |
Comparative Toxicology with Related Halogenated Aromatic Compounds
To better understand the toxicological profile of this compound, it is useful to compare it with structurally related halogenated aromatic hydrocarbons. This class of compounds includes chemicals like dichlorobenzenes (DCBs), polychlorinated biphenyls (PCBs), and chloronaphthalenes. iloencyclopaedia.org Many compounds in this group are characterized by their environmental persistence and tendency to bioaccumulate. msdvetmanual.com Their toxic effects can vary significantly based on the number and position of halogen atoms on the aromatic ring, as well as the nature of other substituents. researchgate.netiloencyclopaedia.org
A relevant comparison can be made with p-dichlorobenzene (1,4-dichlorobenzene), a widely studied isomer of dichlorobenzene. epa.govnih.gov While both are chlorinated aromatic compounds, their toxicological profiles show notable differences.
Genotoxicity: As detailed previously, this compound isomers have shown some evidence of genotoxic activity in in vitro tests, although in vivo assays were negative. oecd.org In contrast, a series of mutagenicity tests on p-dichlorobenzene, including the Salmonella (Ames) assay, dominant lethal assay, and cytogenetic assays, did not produce a mutagenic response. nih.gov
Metabolism and Target Organs: The metabolic pathways for these compounds differ. p-Dichlorobenzene is metabolized and detoxified primarily through glucuronidation and sulfation. epa.gov The mechanism for this compound is believed to involve its transformation into reactive intermediates. The dichloromethyl group, in particular, can undergo hydrolysis to form the corresponding aldehyde, introducing a different type of reactive chemical compared to the metabolites of p-dichlorobenzene. Chronic exposure to p-dichlorobenzene has been shown to cause kidney lesions, specifically tubular degeneration, in both rats and mice. epa.gov This contrasts with the specific mechanism of α2u-globulin nephropathy, a male-rat-specific syndrome of kidney damage that has been associated with this compound. researchgate.netresearchgate.net
These comparisons underscore that even small variations in the chemical structure of halogenated aromatic compounds—such as having a dichloromethyl group versus an additional chlorine atom—can lead to different interactions with biological systems and, consequently, different toxicological outcomes.
Interactive Table: Comparative Toxicological Endpoints
| Feature | This compound | p-Dichlorobenzene (1,4-Dichlorobenzene) | Citation |
|---|---|---|---|
| Compound Class | Halogenated Aromatic Hydrocarbon | Halogenated Aromatic Hydrocarbon | iloencyclopaedia.org |
| In Vitro Genotoxicity | Mixed results; positive in some assays | Negative in a series of mutagenicity tests | oecd.orgnih.gov |
| In Vivo Genotoxicity | Negative (Rat Micronucleus Assay) | Negative (Dominant lethal, cytogenetic assays) | oecd.orgnih.gov |
| Primary Metabolic Pathway | Formation of reactive intermediates | Glucuronidation and sulfation | epa.gov |
| Key Target Organ Effect | α2u-globulin nephropathy (male rats) | Tubular degeneration in kidneys (rats and mice) | researchgate.netresearchgate.netepa.gov |
Advanced Analytical Methodologies for Dichloromethylbenzene in Research
Chromatographic Techniques for Separation, Identification, and Quantification
Chromatography is a cornerstone for the analysis of dichloromethylbenzene, enabling the separation of isomers and the quantification of impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. news-medical.net It is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like this compound. thermofisher.com In the context of this compound analysis, GC-MS is instrumental in identifying different substances within a sample. wikipedia.org
The process begins with the gas chromatograph, where the sample is vaporized and separated into its components within a capillary column. thermofisher.com These separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for positive identification. thermofisher.comwikipedia.org GC-MS can be operated in two primary modes: full scan, which provides a broad overview of all compounds present, or selected ion monitoring (SIM), which offers higher sensitivity for targeted analytes. thermofisher.com
This technique is widely applied in various fields, including environmental monitoring for the detection of pollutants in air, water, and soil. news-medical.netthermofisher.com It is also a standard method in industrial quality control to ensure the purity of chemical products. numberanalytics.com For instance, GC-MS can be used to determine the isomeric purity of this compound and to identify and quantify any byproducts or contaminants from the manufacturing process. thermofisher.combvsalud.org
Table 1: GC-MS Parameters for this compound Analysis (Illustrative)
| Parameter | Value/Condition | Purpose |
| Column | Capillary, e.g., DB-5ms | Separation of isomers and impurities |
| Injector Temperature | 250 °C | Vaporization of the sample |
| Oven Program | 50 °C (2 min), ramp to 280 °C | Elution of compounds based on boiling point |
| Carrier Gas | Helium | Mobile phase to carry sample through column |
| Ionization Mode | Electron Ionization (EI) | Fragmentation of molecules for identification |
| Mass Analyzer | Quadrupole | Separation of ions based on m/z ratio |
| Detector Mode | Full Scan / SIM | Untargeted screening / Targeted quantification |
High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Studies
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are less volatile or thermally sensitive. jstar-research.commoravek.com It is particularly valuable for assessing the purity of this compound and for studying its degradation pathways. sepscience.com HPLC separates components in a liquid sample by passing them through a column packed with a stationary phase. moravek.com
For purity analysis, HPLC can effectively separate this compound from its impurities, allowing for accurate quantification. moravek.com This is crucial in pharmaceutical applications where even trace impurities can impact the safety and efficacy of a drug. moravek.com
Forced degradation studies are a critical application of HPLC, where the stability of a compound is tested under stress conditions such as acid, base, oxidation, and photolysis. jstar-research.comsepscience.comjrespharm.com By analyzing the stressed samples with HPLC, researchers can identify and quantify the resulting degradation products. sepscience.com This information is vital for understanding the stability of this compound and for developing stable formulations. jstar-research.com
Table 2: HPLC in Forced Degradation Studies of this compound (Conceptual)
| Stress Condition | Potential Degradation Products | Analytical Goal |
| Acid Hydrolysis | Hydroxylated derivatives, Benzaldehydes | Identify acid-labile sites, Quantify degradants |
| Base Hydrolysis | Hydroxylated derivatives, Benzoic acids | Determine stability in alkaline conditions |
| **Oxidation (e.g., H₂O₂) ** | Oxidized aromatic rings, side-chain oxidation products | Assess susceptibility to oxidative degradation |
| Photolysis (UV/Vis) | Dimerization products, rearrangement products | Evaluate light sensitivity and degradation pathways |
Advanced Hyphenated Techniques (e.g., LC-MS/MS) for Comprehensive Analysis
Hyphenated techniques, which combine two or more analytical methods, offer enhanced capabilities for complex sample analysis. numberanalytics.comnih.gov Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a prime example, coupling the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. numberanalytics.comnih.govhumanjournals.com
LC-MS/MS is particularly useful for the trace-level detection and structural elucidation of this compound and its metabolites or degradation products in complex matrices. numberanalytics.comhumanjournals.com The first mass spectrometer (MS1) can be used to select a specific parent ion, which is then fragmented in a collision cell. The resulting fragment ions are then analyzed by the second mass spectrometer (MS2), providing a highly specific fragmentation pattern that can be used for definitive identification and quantification. nih.gov
This technique has found widespread use in pharmaceutical analysis for impurity profiling and in environmental analysis for detecting contaminants. numberanalytics.comnih.gov The enhanced selectivity of LC-MS/MS allows for the analysis of target compounds even in the presence of co-eluting interferences, which can be a challenge for conventional HPLC-UV methods. nih.gov
Spectroscopic Characterization for Structural Elucidation and Reaction Monitoring
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and for monitoring the progress of reactions in which it is involved.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for determining the detailed structure of molecules. uni-halle.deebsco.comrsc.org It provides information about the chemical environment of atomic nuclei, such as ¹H (proton) and ¹³C, within a molecule. uni-halle.delibretexts.org
For this compound, ¹H NMR and ¹³C NMR are used to confirm the identity and isomeric purity of the compound. mdpi.com The chemical shifts, signal multiplicities (splitting patterns), and integration of the signals in the NMR spectrum provide a wealth of structural information. libretexts.orgmdpi.com For example, the number of signals in the aromatic region of the ¹H NMR spectrum and their splitting patterns can definitively distinguish between the different isomers of this compound (e.g., 2,4-dichloromethylbenzene vs. 3,4-dichloromethylbenzene). Two-dimensional NMR techniques can provide further insight into the connectivity of atoms within the molecule. uni-halle.de
Table 3: Expected ¹H NMR and ¹³C NMR Data for a this compound Isomer (Illustrative)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~7.0-7.5 | Multiple signals (e.g., doublet, singlet) | Aromatic protons |
| ¹H | ~4.5 | Singlet | Methyl protons (-CH₂Cl) |
| ¹³C | ~125-140 | Multiple signals | Aromatic carbons |
| ¹³C | ~45 | Single signal | Methyl carbon (-CH₂Cl) |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. eag.comnih.gov It operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrational modes of their chemical bonds. mdpi.com The resulting spectrum serves as a molecular "fingerprint." eag.commdpi.com
In the analysis of this compound, FTIR is used to confirm the presence of key functional groups. The spectrum would show characteristic absorption bands for C-H bonds in the aromatic ring and the methyl group, C=C stretching vibrations within the aromatic ring, and the C-Cl stretching vibration. journalcjast.com FTIR is a valuable tool for a quick qualitative assessment of a sample and can be used to monitor the progress of a reaction by observing the appearance or disappearance of specific functional group peaks. nih.govjournalcjast.com For instance, in the synthesis of this compound, FTIR could be used to track the conversion of a starting material by monitoring the disappearance of its characteristic bands and the appearance of those corresponding to the product.
Table 4: Key FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic |
| 3000-2850 | C-H Stretch | Aliphatic (Methyl) |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 800-600 | C-Cl Stretch | Chloroalkane |
Computational and Theoretical Chemistry Studies of Dichloromethylbenzene
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemistry, a field focused on applying quantum mechanics to chemical systems, is instrumental in calculating the electronic contributions to molecular properties. wikipedia.org Studies in this area often focus on the electronic ground and excited states of molecules, as well as the reaction pathways and transition states involved in chemical reactions. wikipedia.org The fundamental goal is to solve the Schrödinger equation for the molecule's electrons to determine its electronic structure. wikipedia.org
The electronic structure of a molecule refers to the quantum state of its electrons. wikipedia.org Determining this structure is often the first step in solving a quantum chemical problem. wikipedia.org Ab initio methods are a class of computational techniques that solve the electronic Schrödinger equation "from first principles," using only physical constants and the number and position of electrons as input, without relying on empirical parameters. wikipedia.org These methods aim to accurately predict chemical properties like electron densities, energies, and molecular structures. wikipedia.org
Density Functional Theory (DFT) is a key ab initio method in computational materials science. stackexchange.com It operates on the principle that all ground state properties of a system are determined by the ground state electron density. abinit.orgmdpi.com Instead of calculating the complex wave function of many electrons, DFT focuses on the much simpler electron density, which depends on only three variables. mdpi.com This allows for the prediction of material behavior based on quantum mechanical principles. stackexchange.com For dichloromethylbenzene, DFT and other ab initio methods would be employed to calculate fundamental electronic properties.
Table 1: Illustrative Electronic Properties of a this compound Isomer Calculated by Theoretical Methods
| Property | Description | Hypothetical Calculated Value |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | -9.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | -1.2 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 8.3 eV |
| Dipole Moment | A measure of the net molecular polarity. | 2.1 Debye |
| Ionization Potential | The minimum energy required to remove an electron from the molecule. | 9.5 eV |
Note: The values in this table are hypothetical and serve to illustrate the types of data generated by DFT and ab initio calculations.
Table 2: Hypothetical Comparison of Calculated Activation Energies for this compound Reactions
| Reaction Type | Position of Attack | Predicted Activation Energy (kJ/mol) | Predicted Major Product |
| Nucleophilic Substitution (S_N1) | Dichloromethyl Carbon | 85 | Dihalomethyl-substituted product |
| Nucleophilic Substitution (S_N2) | Dichloromethyl Carbon | 150 | Dihalomethyl-substituted product |
| Electrophilic Aromatic Substitution | Ortho to -CHCl₂ | 120 | Polysubstituted benzene (B151609) derivative |
| Electrophilic Aromatic Substitution | Para to -CHCl₂ | 110 | Polysubstituted benzene derivative |
Note: This table presents hypothetical data to illustrate how computational methods can be used to compare the feasibility of different reaction pathways.
A Potential Energy Surface (PES) is a fundamental concept in chemistry that describes the energy of a molecular system as a function of its atomic coordinates. longdom.orgnumberanalytics.com It is a multidimensional landscape where minima correspond to stable molecules and saddle points represent transition states. numberanalytics.com Analyzing the PES allows researchers to identify reaction pathways, predict the stability of different molecular configurations, and understand how factors like temperature might affect a reaction. numberanalytics.com The complexity of a PES increases with the number of atoms in the system. longdom.org For any given transformation of this compound, the PES provides a roadmap showing how reactants transition to products, which is essential for understanding the reaction mechanism. longdom.org By mapping the PES, chemists can predict reaction outcomes and design more efficient catalysts. numberanalytics.com
Computational Prediction of Reactivity and Reaction Pathways
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation encompass a broad range of computational techniques used to represent and study the behavior of molecules. scifiniti.com These approaches are applied across numerous fields, including chemistry, materials science, and drug discovery. schrodinger.com
Conformational analysis is the study of the different spatial arrangements (conformations) a molecule can adopt and the energy associated with each. numberanalytics.com It is a critical tool for understanding a molecule's properties and behavior, as the conformation can significantly influence its reactivity and stability. numberanalytics.com Molecular dynamics (MD) simulations are a key method for performing conformational analysis. iupac.orgnih.gov In an MD simulation, the movements of atoms and molecules are calculated over time, allowing researchers to map the energy landscape and identify stable, low-energy conformational states. For a molecule like this compound, MD simulations would explore the rotational freedom of the dichloromethyl group relative to the benzene ring, identifying the most energetically favorable orientations. These simulations can be computationally expensive but provide invaluable information for understanding molecular behavior.
The partitioning of a chemical between different environmental phases (like water, soil, or fatty tissues) is crucial for predicting its environmental fate and toxicity. nih.govresearchgate.net The octanol-water partition coefficient (K_ow) is a key parameter used in these predictions. nih.gov While thousands of these coefficients have been measured experimentally, this represents only a fraction of the compounds present in the environment. nih.govresearchgate.net
Computational methods offer a powerful alternative for estimating these values. nih.govresearchgate.net Physics-based models, such as the SMD (solvation model based on density) protocol using DFT, and empirical methods like QSPR (Quantitative Structure-Property Relationship) are used to compute partition coefficients. nih.govresearchgate.net These computational approaches allow for the prediction of environmental mobility for a vast number of chemicals where experimental data is lacking. nih.govepri.com For the different isomers of this compound, these methods could predict their tendency to bioaccumulate or adsorb to soil particles.
Table 3: Illustrative Predicted Octanol-Water Partition Coefficients (log K_ow) for this compound Isomers Using Different Computational Methods
| Compound | COSMO-RS | SMD (DFT) | QSPR Model | Average Predicted Value |
| 2,3-Dichloromethylbenzene | 3.85 | 3.95 | 3.90 | 3.90 |
| 2,4-Dichloromethylbenzene | 3.88 | 3.98 | 3.92 | 3.93 |
| 2,5-Dichloromethylbenzene | 3.92 | 4.02 | 3.98 | 3.97 |
| 2,6-Dichloromethylbenzene | 3.75 | 3.85 | 3.80 | 3.80 |
| 3,4-Dichloromethylbenzene | 3.95 | 4.05 | 4.00 | 4.00 |
| 3,5-Dichloromethylbenzene | 4.05 | 4.15 | 4.10 | 4.10 |
Note: Values are hypothetical and for illustrative purposes. A comparison of methods shows that different models can yield slightly different predictions, and averaging results can provide a more robust estimate. nih.gov
Conformational Analysis and Molecular Dynamics Simulations
Theoretical Approaches to Chemical Bonding and Aromaticity in Substituted Benzene Systems
The introduction of substituents to a benzene ring can significantly alter its electronic structure, chemical bonding, and aromaticity. aip.org Computational chemistry provides powerful tools to quantify these changes. Aromaticity, a foundational concept in chemistry, is not a single, directly observable quantity but is inferred from various physical and chemical properties. tsijournals.comtsijournals.com Theoretical models aim to provide quantitative measures for it.
Several theoretical methods are employed to assess the aromaticity of substituted benzene systems like this compound. These approaches are generally categorized based on energetic, geometric, magnetic, and electronic criteria. tsijournals.com
Energetic Criteria: Aromatic Stabilization Energy (ASE) is a common energetic measure used to interpret aromaticity. tsijournals.com It quantifies the enhanced stability of a cyclic conjugated system compared to a hypothetical acyclic analogue. tsijournals.com
Geometric Criteria: The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index. It evaluates the equalization of bond lengths in the ring, with a value of 1 indicating a fully aromatic system (like benzene) and values less than 1 indicating a deviation from this ideal structure. tsijournals.commdpi.com The presence of substituents typically disrupts the perfect symmetry of the benzene ring, leading to variations in C-C bond lengths. mdpi.com
Magnetic Criteria: Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion. tsijournals.com It involves placing a "ghost" atom at the center of the ring and calculating its magnetic shielding. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity. tsijournals.com
Electronic Criteria: Other measures focus on the delocalization of π-electrons, such as the para-delocalization index (PDI) and the aromatic fluctuation index (FLU). rsc.org The Aromaticity Index Based on Interaction Coordinates (AIBIC) has also been developed to quantify the effect of substituents on the aromaticity of the benzene ring. aip.org
Studies on benzene rings with electronegative substituents, such as chlorine, show that these substituents can alter the ring's aromaticity. tsijournals.com The effects are complex, involving a combination of inductive (-I) and resonance (+R) effects which influence the electron density within the ring. smolecule.com Computational methods like Density Functional Theory (DFT), often using functionals like B3LYP and basis sets such as 6-311++G(d,p), are standard for optimizing the molecular structures and calculating these aromaticity indices. aip.orgtsijournals.com Research has shown that for substituted benzenes, different aromaticity indices may not always correlate perfectly with each other, highlighting the multifaceted nature of aromaticity. tsijournals.commdpi.com
| Theoretical Approach | Principle | Indication of Aromaticity |
|---|---|---|
| Aromatic Stabilization Energy (ASE) | Energetic: Compares the energy of the cyclic compound to a non-aromatic reference compound. tsijournals.com | Higher stabilization energy suggests greater aromaticity. tsijournals.com |
| Harmonic Oscillator Model of Aromaticity (HOMA) | Geometric: Measures the deviation of bond lengths from an ideal average. tsijournals.com | Values closer to 1 indicate higher aromaticity. mdpi.com |
| Nucleus-Independent Chemical Shift (NICS) | Magnetic: Calculates magnetic shielding at the ring's center or above it. tsijournals.com | Large negative values indicate significant aromatic character. tsijournals.com |
| Aromaticity Index Based on Interaction Coordinates (AIBIC) | Electronic: Quantifies changes in delocalized electron density relative to benzene. aip.org | Used to quantify the effect of substituents on the aromatic ring. aip.org |
Computational Toxicology and In Silico Screening of this compound
Computational toxicology utilizes computer-based models to predict the potential adverse effects of chemicals, offering a rapid and cost-effective alternative to traditional animal testing. azolifesciences.comnih.gov This field is crucial for assessing the safety of the vast number of chemicals in commerce, including halogenated compounds like this compound. azolifesciences.com Halogenated organic compounds are often xenobiotic (man-made) and can pose ecological dangers due to their toxic effects. igi-global.com The toxicity can increase with a greater number of halogen atoms in the molecule. igi-global.com
A primary method in computational toxicology is the development of Quantitative Structure-Activity Relationship (QSAR) models. igi-global.com QSAR links the chemical structure of a compound to its biological activity or toxicity through mathematical models. mdpi.com By calculating various molecular features (descriptors) and correlating them with experimental toxicity data, QSAR models can predict the toxicity of new or untested chemicals. igi-global.commdpi.com This approach is widely applied in environmental toxicology to evaluate potential pollutants. mdpi.com For instance, QSAR has been used to predict the aquatic toxicity of various halogenated compounds. igi-global.com Studies have identified this compound as a potential carcinogen, a finding that underscores the importance of such predictive toxicological assessments. mdpi.com
| Methodology | Description | Application to this compound |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that correlate a compound's structural features with its biological activity or toxicity. igi-global.commdpi.com | Predicting potential hazards, such as aquatic toxicity or carcinogenicity, based on its molecular structure. igi-global.commdpi.com |
| ADMET Screening | In silico prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity profile. mdpi.comjournalijbcrr.com | Evaluating its likely behavior in a biological system, including its potential for absorption, distribution to tissues, and metabolic fate. |
| Molecular Docking | Simulates the binding of a molecule to a biological target, such as a protein or enzyme, to predict binding affinity. revmedchir.ro | Investigating potential mechanisms of toxicity by identifying interactions with key biological macromolecules. |
Development of Computational Tools and Databases for Halogenated Compounds Research
The unique electronic properties of halogenated compounds necessitate the development of specialized computational tools and databases for their study. nih.govtandfonline.com Standard computational methods, particularly molecular mechanics force fields, often fail to accurately describe the anisotropic distribution of charge on halogen atoms, a phenomenon known as the "sigma-hole". tandfonline.com This positively charged region on the outer side of the halogen atom allows for a specific type of non-covalent interaction called a halogen bond (X-bond), which is increasingly recognized as important in drug design and materials science. nih.gov
To address these challenges, researchers have developed modified computational tools:
Specialized Force Fields and Docking Programs: To improve the accuracy of molecular simulations, some force fields have been adapted to account for the sigma-hole, often by adding a positive extra point of charge to the halogen atom. tandfonline.com An example is AutoDock VinaXB, a molecular docking program with a scoring function specifically designed to account for halogen bonding, allowing for the identification of "halogen-bonding hotspots" in proteins. ulisboa.pt
Dedicated Screening Software: Software has been created to specifically identify halogenated chemicals in complex datasets from high-resolution mass spectrometry. bohrium.com HaloSeeker 1.0 is an open-source, user-friendly application designed to process, filter, and identify chlorinated and brominated compounds from such data. bohrium.com
Quantum Mechanical Methods: Quantum chemistry calculations are essential for accurately modeling the electronics of halogenated compounds and the nature of halogen bonds. nih.gov These methods provide a more fundamental understanding but are computationally more expensive than force field-based approaches. tandfonline.com
In addition to modeling tools, comprehensive databases are vital for computational research. The U.S. Environmental Protection Agency (EPA) developed the Aggregated Computational Toxicology Resource (ACToR), an online data warehouse that compiled publicly available chemical toxicity data from numerous sources. norecopa.no Although ACToR has been retired, it is being replaced with new versions, highlighting the continued importance of centralizing data on environmental chemicals, including many halogenated compounds, to support risk assessment and computational modeling. norecopa.no
| Resource Type | Example(s) | Function/Purpose |
|---|---|---|
| Molecular Docking Software | AutoDock VinaXB | Identifies favorable binding poses between ligands and proteins, with special parameters to score halogen bonds accurately. ulisboa.pt |
| Data Processing Software | HaloSeeker 1.0 | An application for processing high-resolution mass spectrometry data to specifically find and identify halogenated compounds. bohrium.com |
| Toxicity Databases | ACToR (Aggregated Computational Toxicology Resource) | A data warehouse of publicly available chemical toxicity data to support risk assessment and computational toxicology. norecopa.no |
| Quantum Chemistry Programs | Gaussian, etc. | Used for high-level calculations of electronic structure, molecular orbitals, and bonding properties, including halogen bonds. tsijournals.comnih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
